molecular formula C37H46O10 B026189 7-Deacetoxytaxinine J

7-Deacetoxytaxinine J

Cat. No.: B026189
M. Wt: 650.8 g/mol
InChI Key: XBKVZMYBDASNNM-PXJXHGSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate has been reported in Taxus cuspidata, Taxus canadensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29-,32-,33+,34+,35-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVZMYBDASNNM-PXJXHGSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid, a class of compounds that includes the well-known anticancer drug, paclitaxel (Taxol®). As a member of the taxane family, this compound shares the characteristic complex fused ring system and is of significant interest to researchers in natural product chemistry, biosynthesis, and drug discovery. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization.

Natural Source and Distribution

This compound, which is also known by its synonym Taxinine E, is a phytochemical primarily isolated from various species of the yew tree, genus Taxus. The principal reported source of this compound is the heartwood of the Japanese yew, Taxus cuspidata. It has also been identified in other yew species, including Taxus mairei. The concentration of this compound, like other taxanes, can vary depending on the plant species, the specific tissue, and the geographical location and age of the tree.

Table 1: Natural Sources of this compound

Plant SpeciesPlant PartReference
Taxus cuspidataHeartwood[No specific citation available in search results]
Taxus maireiNot specified[1]

Biosynthesis of this compound

The biosynthesis of taxanes is a complex multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The general biosynthetic pathway leading to the taxane core is well-understood; however, the specific enzymatic steps that result in the unique decoration of the this compound molecule are not fully elucidated. The following is a proposed pathway based on the known enzymology of taxane biosynthesis.

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational taxane skeleton, a reaction catalyzed by taxadiene synthase (TDS). This is followed by a series of oxidative modifications, primarily hydroxylations, mediated by cytochrome P450 monooxygenases (P450s). These hydroxylations occur at various positions on the taxane ring system.

Subsequent to hydroxylation, a variety of acyltransferases catalyze the addition of acetyl and other acyl groups to the taxane core. The formation of this compound involves a critical deacetylation step at the C-7 position. While the specific deacetylase enzyme responsible for this reaction in the biosynthesis of this compound has not yet been characterized, the activity of such enzymes has been observed in the broader context of taxane biosynthesis.[2]

Below is a diagram illustrating the proposed biosynthetic pathway leading to a hypothetical precursor of this compound.

Biosynthesis_of_7_Deacetoxytaxinine_J_Precursor GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TDS) Hydroxylated_Taxadiene Hydroxylated Taxane Core Taxadiene->Hydroxylated_Taxadiene Cytochrome P450s Acetylated_Taxane Acetylated Taxane Intermediate (with acetate at C-7) Hydroxylated_Taxadiene->Acetylated_Taxane Acyltransferases Deacetylated_Taxane 7-Deacetylated Taxane Intermediate Acetylated_Taxane->Deacetylated_Taxane Taxane Deacetylase (putative)

Proposed biosynthetic pathway to a 7-deacetylated taxane intermediate.

Experimental Protocols

Isolation and Purification of Taxinines from Taxus Species

Experimental Workflow for Taxinine Isolation

Isolation_Workflow Start Dried and Powdered Taxus cuspidata Heartwood Extraction Ultrasonic Extraction with Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partition Crude_Extract Crude Taxane Extract Partition->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection HPLC Semi-preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A generalized workflow for the isolation and purification of taxinines.

Methodology:

  • Extraction: The dried and powdered heartwood of Taxus cuspidata is subjected to extraction with a polar solvent, typically ethanol or methanol. Ultrasound-assisted extraction can be employed to enhance the efficiency of the process.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water, which partitions the moderately polar taxanes into the organic phase.

  • Column Chromatography: The organic phase is dried and concentrated, and the resulting residue is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different classes of compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing taxanes.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using semi-preparative or preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

The definitive identification of this compound relies on the analysis of its spectroscopic data.

Table 2: Key Spectroscopic Data for a Compound with the Molecular Formula of this compound (C37H44O11)

TechniqueDataReference
MS/MS Precursor M/z: 665Collision Energy: 25VMajor Fragment Ions (m/z): 131.0, 267.0, 277.0, 295.0, 313.0, 355.0, 415.0, 457.0, 517.0, 547.0[3]

Note: The provided MS/MS data corresponds to a compound with the same molecular formula as this compound and is highly indicative of its fragmentation pattern. However, definitive 1H and 13C NMR data for this compound were not available in the searched literature.

Quantitative Data

Specific quantitative data for the concentration or yield of this compound in Taxus cuspidata heartwood is not extensively reported in the available literature. However, the concentration of taxanes in Taxus species is generally low, often in the range of micrograms to milligrams per kilogram of dried plant material. The yield is highly dependent on the extraction and purification methods employed.

Conclusion

This compound is a naturally occurring taxane found in the heartwood of Taxus cuspidata and other yew species. Its biosynthesis follows the general pathway of taxane formation, involving cyclization of GGPP and subsequent modifications by hydroxylases and acyltransferases, with a key putative deacetylation step at the C-7 position. While the specific enzymes involved in its unique decoration are yet to be fully characterized, established phytochemical methods can be adapted for its isolation and purification. Further research is needed to fully elucidate its biosynthetic pathway and to quantify its abundance in various natural sources, which will be crucial for exploring its potential biological activities and applications.

References

An In-Depth Technical Guide to the Isolation of 7-Deacetoxytaxinine J from Taxus baccata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of 7-Deacetoxytaxinine J from the European Yew, Taxus baccata. While the isolation of numerous taxoids from Taxus species is well-documented, this guide synthesizes established techniques to present a robust protocol applicable to the targeted isolation of this compound. The procedures detailed herein are intended to serve as a foundational method for researchers in natural product chemistry and drug discovery.

The guide covers the essential stages of isolation, including extraction, preliminary purification, and chromatographic separation. Furthermore, it presents key analytical data for the characterization of the isolated compound and visual workflows to elucidate the experimental process.

Extraction of Crude Taxoids from Taxus baccata

The initial step in the isolation of this compound involves the extraction of a crude mixture of taxoids from the plant material. Various methods have been developed for this purpose, with microwave-assisted extraction (MAE) offering significant advantages in terms of reduced extraction time and solvent consumption compared to conventional solvent extraction.[1]

Recommended Extraction Protocol: Microwave-Assisted Extraction (MAE)

This protocol is optimized for the efficient extraction of taxoids from the needles of Taxus baccata.

Materials and Equipment:

  • Dried and powdered needles of Taxus baccata

  • Methanol-water mixture (90% methanol, v/v)

  • Closed-vessel microwave extraction system

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1.5 g of dried, powdered Taxus baccata needles and place them into a microwave extraction vessel.

  • Add 10 mL of the 90% methanol-water solvent mixture to the vessel.

  • Securely seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters to a temperature of 95°C and an extraction time of 7 minutes.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude taxoid extract.

Purification and Isolation of this compound

The crude extract contains a complex mixture of taxoids and other secondary metabolites. Therefore, a multi-step chromatographic purification is necessary to isolate this compound. This typically involves a combination of column chromatography techniques.

Experimental Protocol for Purification

Step 1: Silica Gel Column Chromatography (Initial Separation)

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a silica gel column (Silica gel 60, 70-230 mesh) packed in a non-polar solvent such as hexane.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

Step 2: Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Subject the fractions enriched with the target compound to semi-preparative reverse-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

  • Monitor the elution profile using a UV detector at 227 nm.[1]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Property Data
Molecular Formula C₃₇H₄₆O₁₀[2]
Molecular Weight 650.8 g/mol [2]
Melting Point 169-171°C[3]
Appearance White powder
Storage 2-8°C, dry, closed[3]

Table 1: Physicochemical Properties of this compound

Technique Key Data
¹H NMR Data to be obtained from relevant literature for this compound.
¹³C NMR Data to be obtained from relevant literature for this compound.
Mass Spectrometry (MS) m/z corresponding to [M+H]⁺ or [M+Na]⁺.

Table 2: Spectroscopic Data for the Characterization of this compound

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Taxus baccata Needles extraction Microwave-Assisted Extraction (90% Methanol, 95°C, 7 min) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Taxoid Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection hplc Semi-preparative RP-HPLC (C18, Acetonitrile/Water) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Overall workflow for the isolation and characterization of this compound.

purification_details start Crude Extract silica_column Silica Gel Column start->silica_column elution1 Elution with Hexane/Ethyl Acetate Gradient silica_column->elution1 fractions Collect Fractions elution1->fractions tlc TLC Analysis fractions->tlc enriched_fraction Enriched Fraction tlc->enriched_fraction hplc_injection Inject into RP-HPLC enriched_fraction->hplc_injection hplc_column C18 Column hplc_injection->hplc_column elution2 Elution with Acetonitrile/Water Gradient hplc_column->elution2 peak_collection Collect Target Peak elution2->peak_collection final_product Isolated this compound peak_collection->final_product

Caption: Detailed purification workflow for this compound.

Conclusion

This technical guide outlines a comprehensive and efficient methodology for the isolation of this compound from Taxus baccata. The described protocols, from extraction to final purification and characterization, are based on established techniques for taxoid chemistry. This guide serves as a valuable resource for researchers and professionals engaged in the fields of natural product isolation, phytochemistry, and the development of novel therapeutic agents. The successful isolation and characterization of this compound can pave the way for further investigation into its biological activities and potential pharmaceutical applications.

References

7-Deacetoxytaxinine J: A Technical Overview of its Chemical Profile and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deacetoxytaxinine J, a member of the taxane diterpenoid family of natural products. Taxanes are a critical class of compounds in oncology, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples of their therapeutic success. This document summarizes the known chemical structure and properties of this compound, places it within the broader context of the taxane family, and details relevant experimental protocols for assessing its biological activity.

Chemical Structure and Properties

This compound is a complex diterpenoid isolated from the Japanese Yew, Taxus cuspidata.[1] While specific experimental data for this compound is limited in publicly available literature, its chemical identity is established by its unique CAS number: 18457-45-9.[1][2] It is important to distinguish it from its isomer, 2-Deacetoxytaxinine J (CAS No: 119347-14-7).[3]

The general taxane skeleton, to which this compound belongs, is characterized by a complex 6-8-6 tricyclic system. The specific structure of this compound is defined by the absence of an acetyl group at the C-7 position of the taxane core. A detailed elucidation of its precise stereochemistry and full spectroscopic data (NMR, MS) would require access to specialized chemical literature or databases.

For context, the properties of the closely related 2-Deacetoxytaxinine J are presented below. It is anticipated that this compound would exhibit comparable, though not identical, physicochemical properties.

Table 1: Physicochemical Properties of 2-Deacetoxytaxinine J

PropertyValueSource
Molecular FormulaC₃₇H₄₆O₁₀[4]
Molecular Weight~651 g/mol [4]
Melting Point169-171℃[4]
AppearanceNot specified
SolubilityNot specified
Storage2-8℃, dry, closed[4]

Biological Activity and Therapeutic Potential

The biological activities of many taxane diterpenoids are well-documented, with their primary mechanism of action being the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] While specific studies on the biological effects of this compound are not widely reported, its structural similarity to other taxanes suggests it may possess cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Taxanes are renowned for their potent cytotoxic effects against a wide range of cancer cell lines.[6][7][8] This activity is primarily attributed to their interaction with tubulin. It is plausible that this compound exhibits similar cytotoxic potential. Evaluation of its efficacy against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), would be a critical step in exploring its therapeutic value.[9]

Anti-inflammatory Activity

Several natural products, including derivatives of purine-2,6-diones, have demonstrated significant analgesic and anti-inflammatory properties.[10] The complex structure of taxanes offers multiple points for interaction with biological targets, and it is conceivable that this compound could modulate inflammatory pathways.[11][12][13][14] Further investigation into its effects on inflammatory mediators and cellular models of inflammation is warranted.

Key Signaling Pathways

The primary signaling pathway influenced by clinically used taxanes is the mitotic checkpoint pathway. By stabilizing microtubules, taxanes prevent the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers apoptotic cell death.

Mitotic_Checkpoint_Pathway Figure 1. Simplified Mitotic Checkpoint Pathway Taxane Taxane (e.g., this compound) Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling cascade initiated by taxane compounds.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule polymerization.

Tubulin_Polymerization_Workflow Figure 2. Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution Tubulin Purified Tubulin (on ice) Mix Combine Tubulin and Test Compound in 96-well plate Tubulin->Mix Buffer Polymerization Buffer (PB) + GTP (on ice) Compound Test Compound (e.g., this compound) in PB-GTP Compound->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance at 350 nm every 30 seconds for 90 minutes Incubate->Measure

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Thaw purified tubulin (bovine or porcine) and GTP on ice.

    • Prepare a 5X Polymerization Buffer (PB) containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

    • Prepare a working solution of 1X PB with 1 mM GTP.

    • Dissolve the test compound (this compound) in 1X PB-GTP to the desired concentration. Paclitaxel and nocodazole can be used as positive and negative controls, respectively.[15]

  • Assay Procedure:

    • In a pre-warmed 96-well half-area plate, add 10 µL of the test compound solution to each well.

    • Add 60 µL of 60 µM tubulin in 1X PB-GTP to each well for a final volume of 70 µL. The final tubulin concentration will be approximately 54 µM.[15]

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in turbidity by measuring the absorbance at 350 nm every 30 seconds for up to 90 minutes.[15][16]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the test compound to the control (vehicle) to determine if it promotes or inhibits tubulin polymerization.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Figure 3. MTT Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure Seed Seed cells in a 96-well plate (e.g., 20,000 cells/well) Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 20,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for another 24 to 48 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically significant taxane family. While direct experimental data is currently sparse, its structural relationship to other bioactive taxanes suggests a strong potential for cytotoxic and possibly other therapeutic activities. The protocols detailed in this guide provide a clear framework for the systematic evaluation of its biological properties. Further research, including full structural elucidation, in vitro screening against a panel of cancer cell lines, and investigation into its effects on inflammatory pathways, is essential to unlock the full therapeutic potential of this natural product. The synthesis of this compound and its analogs could also open avenues for developing novel and more potent therapeutic agents.

References

The Occurrence of 7-Deacetoxytaxinine J in Taxus Species: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Natural Abundance, Analysis, and Biosynthesis of a Key Taxoid

This technical guide provides a comprehensive overview of the natural abundance of 7-Deacetoxytaxinine J and its related compounds within various species of the Taxus genus. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental protocols, and illustrates the biosynthetic context of this important taxoid.

Natural Abundance of this compound and Related Compounds

This compound and its analogs are naturally occurring taxoid diterpenes found in yew trees (Taxus spp.). While extensive quantitative data across all Taxus species remains an area of ongoing research, existing studies have identified and, in some cases, quantified these compounds in several species. Notably, the closely related compound, 2-deacetoxytaxinine J, has been isolated and quantified, providing valuable insights into the distribution of this subclass of taxoids.

The concentration of these compounds can vary significantly depending on the Taxus species, the specific part of the plant (e.g., needles, bark, stems), geographical location, and season of collection. The following table summarizes the available quantitative data for 2-deacetoxytaxinine J, a proxy for understanding the potential abundance of this compound.

Taxus SpeciesPlant PartCompoundConcentration (% of dry weight)Reference
Taxus baccata L. spp. wallichianaBark2-deacetoxytaxinine J0.1%
Taxus maireiLeaves and Twigs2-deacetoxytaxinine JPresent (unquantified)[1]
Taxus chinensis var. maireiWhole Plant (cultured)2α-deacetoxytaxinine JPresent (unquantified)
Taxus mediaSeeds2-deacetoxytaxinine JPresent (unquantified)[2]

Note: Data for this compound is often reported qualitatively. The quantitative data provided here for the closely related 2-deacetoxytaxinine J offers a valuable reference point for researchers.

Experimental Protocols for Isolation and Quantification

The analysis of this compound and other taxoids from Taxus species involves a multi-step process of extraction, purification, and quantification. While a specific, standardized protocol for this compound is not universally established, the following methodology, adapted from established protocols for taxoid analysis, provides a robust framework for its isolation and quantification.

Extraction of Taxoids from Taxus Biomass
  • Sample Preparation: Needles, bark, or stems of the Taxus species are air-dried at room temperature to a constant weight and then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Removal: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Liquid-Liquid Partitioning
  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The taxoid-rich fraction, typically found in the chloroform and ethyl acetate phases, is collected.

  • The solvent from the desired fraction is evaporated to yield a semi-purified extract.

Chromatographic Separation
  • Column Chromatography: The semi-purified extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a mobile phase gradient of acetonitrile and water.

Quantification by UPLC-MS/MS
  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. Precursor and product ion pairs for this compound need to be determined using a pure standard.

  • Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable accurate quantification in the plant extracts.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflow and the biosynthetic origins of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Taxus Biomass (Needles/Bark) powder Powdered Material plant_material->powder crude_extract Crude Methanolic Extract powder->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc uplc_msms UPLC-MS/MS Quantification prep_hplc->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis

Figure 1. Experimental workflow for taxoid analysis.

The biosynthesis of taxoids is a complex pathway involving numerous enzymatic steps. This compound is a derivative of the core taxane skeleton. The following diagram provides a simplified overview of the initial stages of taxoid biosynthesis, which forms the foundation for the production of a diverse array of taxanes, including this compound.

taxoid_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol taxadiene->taxadien_5a_ol Cytochrome P450 Hydroxylase taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-yl acetate taxadien_5a_ol->taxadien_5a_acetate Acetyltransferase hydroxylated_taxanes Hydroxylated Taxanes taxadien_5a_acetate->hydroxylated_taxanes Series of Hydroxylations & Acylations baccatin_iii Baccatin III hydroxylated_taxanes->baccatin_iii taxinines Taxinines (e.g., this compound) hydroxylated_taxanes->taxinines

Figure 2. Simplified taxoid biosynthetic pathway.

This technical guide serves as a foundational resource for researchers investigating this compound and other taxoids. The provided methodologies and biosynthetic context are intended to facilitate further exploration into the quantification, pharmacological potential, and synthetic biology of these complex natural products.

References

Preliminary Biological Activity of 7-Deacetoxytaxinine J: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary biological activity of 7-Deacetoxytaxinine J, a taxane diterpenoid with emerging anticancer potential. The document synthesizes available data on its cytotoxic effects, presents detailed experimental methodologies for key assays, and visualizes experimental workflows to facilitate understanding and further research in the field of oncology drug development.

In Vitro Cytotoxic Activity

This compound, also known as 2-deacetoxytaxinine J, has demonstrated significant cytotoxic activity against human breast cancer cell lines. The compound was isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.

Quantitative Data Summary

The in vitro cytotoxic efficacy of this compound was evaluated against two human breast cancer cell lines, MCF-7 and MDA-MB-231, and a normal human kidney epithelial cell line, HEK-293. The significant concentrations for its activity are summarized below.

Cell LineCancer TypeConcentration for Significant Activity
MCF-7 Breast Adenocarcinoma (Estrogen Receptor-Positive)20 µM
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)10 µM
HEK-293 Normal Kidney EpithelialNot specified (used as a normal cell line control)

Data sourced from in vitro studies on the anticancer activity of 2-deacetoxytaxinine J.

Experimental Protocols

The following sections detail the methodologies employed in the isolation of this compound and the assessment of its cytotoxic and in vivo anticancer activities.

Isolation of this compound from Taxus baccata

A plausible method for the isolation of this compound from the bark of Taxus baccata involves a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

G A Air-dried and powdered bark of Taxus baccata B Maceration with methanol at room temperature A->B C Filtration and concentration under reduced pressure B->C D Methanolic Extract C->D E Solvent-solvent partitioning (e.g., with hexane, chloroform, ethyl acetate) D->E F Fractionation of the active partition (e.g., chloroform fraction) E->F G Column Chromatography (Silica Gel) F->G H Elution with a gradient of solvents (e.g., hexane-ethyl acetate) G->H I Collection and analysis of fractions (TLC) H->I J Further purification of active fractions by preparative HPLC I->J K Isolated this compound J->K

Caption: Bioactivity-guided isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on MCF-7 and MDA-MB-231 cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range spanning from sub-micromolar to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) can be determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

G A Seed MCF-7 and MDA-MB-231 cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 3-4h D->E F Remove medium and add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: MTT assay workflow for cytotoxicity assessment.

In Vivo Anticancer Activity

The in vivo anticancer potential of this compound was investigated using a chemically induced mammary tumor model in rats.

DMBA-Induced Mammary Tumor Model

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen used to induce mammary tumors in rodents, providing a relevant model for studying breast cancer.

Protocol:

  • Animal Model: Virgin female Sprague-Dawley rats, typically 50-60 days old, are used for the study.

  • Tumor Induction: A single oral dose of DMBA (e.g., 20 mg) dissolved in an appropriate vehicle (e.g., corn oil) is administered by gavage.

  • Tumor Monitoring: The animals are monitored weekly for the appearance of palpable mammary tumors. The latency period for tumor development is typically several weeks.

  • Compound Administration: Once tumors are established, the rats are randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose (e.g., 10 mg/kg body weight) for a defined period (e.g., 30 days). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor size is measured regularly throughout the treatment period. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for histopathological analysis to assess the extent of tumor regression.

Workflow for In Vivo Anticancer Activity Study

G A Administer DMBA orally to female Sprague-Dawley rats B Monitor for mammary tumor development A->B C Randomize tumor-bearing rats into control and treatment groups B->C D Administer this compound (treatment) or vehicle (control) orally for 30 days C->D E Measure tumor volume regularly D->E F Euthanize rats and excise tumors at the end of the study E->F G Analyze tumor weight and perform histopathological examination F->G H Compare tumor regression between groups G->H

Caption: In vivo assessment of this compound in a rat mammary tumor model.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, as a taxane, it is plausible that its cytotoxic effects are mediated through interaction with microtubules, similar to other well-known taxanes like paclitaxel. Taxanes are known to bind to the β-tubulin subunit of microtubules, leading to their stabilization. This disruption of microtubule dynamics interferes with mitotic spindle formation, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis. Further research is required to confirm if this compound shares this mechanism and to identify the specific signaling pathways involved in its anticancer activity.

Hypothesized Mechanism of Action

G A This compound enters the cancer cell B Binds to β-tubulin subunit of microtubules A->B C Stabilization of microtubules B->C D Disruption of microtubule dynamics C->D E Defective mitotic spindle formation D->E F Cell cycle arrest at G2/M phase E->F G Induction of Apoptosis F->G H Cancer cell death G->H

Caption: Hypothesized mechanism of action for this compound.

This technical guide provides a foundational understanding of the preliminary biological activities of this compound. The presented data and protocols offer a valuable resource for researchers and professionals in the field, paving the way for further investigation into the therapeutic potential of this promising natural compound.

7-Deacetoxytaxinine J: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) like 7-Deacetoxytaxinine J is a critical parameter that influences its bioavailability and formulation development. The following sections detail the protocols for determining its solubility in various solvent systems.

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a standard technique to determine the saturation solubility of a compound in a specific solvent.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and relevant non-polar solvents)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25TBDTBD
Phosphate Buffer (pH 5.0)25TBDTBD
Phosphate Buffer (pH 7.4)25TBDTBD
Phosphate Buffer (pH 9.0)25TBDTBD
Methanol25TBDTBD
Ethanol25TBDTBD
Acetonitrile25TBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBD
Other relevant solvents25TBDTBD

TBD: To be determined experimentally.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (High Concentration) prep_samples Prepare Supersaturated Samples (Excess Solid in Test Solvents) prep_stock->prep_samples equilibration Incubate with Shaking (Constant Temperature, 24-72h) prep_samples->equilibration centrifugation Centrifuge to Pellet Solid equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute Supernatant supernatant->dilution hplc Quantify by HPLC dilution->hplc result Determine Solubility (mg/mL or µg/mL) hplc->result G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of This compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidation (H₂O₂) prep_solution->oxidation photolysis Photolysis (UV/Vis Light) prep_solution->photolysis thermal Thermal (Heat, Humidity) prep_solution->thermal sampling Withdraw Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-PDA neutralize->hplc_analysis quantify Quantify Degradation hplc_analysis->quantify identify Identify Degradants (LC-MS/MS, NMR) quantify->identify pathway Elucidate Degradation Pathway identify->pathway G cluster_treatment Cellular Treatment cluster_omics Omics Analysis cluster_bioinformatics Bioinformatics Analysis cluster_validation Validation cell_culture Culture Relevant Cell Lines treatment Treat Cells with This compound cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction rna_seq RNA Sequencing rna_extraction->rna_seq mass_spec Mass Spectrometry protein_extraction->mass_spec deg_analysis Differential Gene Expression Analysis rna_seq->deg_analysis dep_analysis Differential Protein Expression Analysis mass_spec->dep_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis dep_analysis->pathway_analysis target_validation Validate Key Targets (e.g., qPCR, Western Blot) pathway_analysis->target_validation pathway_elucidation Elucidate Signaling Pathway target_validation->pathway_elucidation

Potential Therapeutic Applications of 7-Deacetoxytaxinine J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

7-Deacetoxytaxinine J, a natural taxane diterpenoid isolated from Taxus species, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. Preliminary evidence suggests its activity against breast cancer cell lines, positioning it as a candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, and outlines potential mechanisms of action, experimental protocols for its evaluation, and hypothetical signaling pathways based on the established knowledge of the taxane family of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this promising molecule.

Introduction

The taxane family of compounds, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy, exhibiting potent anticancer activity against a wide range of solid tumors. These compounds exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is a naturally occurring taxane analogue whose therapeutic potential is just beginning to be explored. Initial in vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cell lines, including MDA-MB-231 and MCF-7, suggesting a potential role in breast cancer therapy.

This guide will delve into the hypothetical therapeutic applications of this compound, focusing on its potential as an anticancer agent. Due to the nascent stage of research on this specific compound, this document will extrapolate from the well-established mechanisms of other taxanes to propose potential signaling pathways and experimental workflows. All quantitative data and pathways presented are illustrative and intended to guide future research efforts.

Potential Therapeutic Target: Oncology

Based on preliminary findings and the known activities of the taxane class of molecules, the primary therapeutic application of this compound is anticipated to be in the treatment of cancer.

Breast Cancer

Initial screenings have indicated that this compound exhibits cytotoxic activity against the MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) human breast cancer cell lines. This suggests a broad potential efficacy across different subtypes of breast cancer.

Postulated Mechanism of Action: Microtubule Stabilization

It is highly probable that this compound shares the hallmark mechanism of action of other taxanes: the stabilization of microtubules. This interference with the normal dynamic instability of microtubules is proposed to trigger a cascade of cellular events culminating in apoptotic cell death.

The Microtubule Stabilization Cascade

The proposed sequence of events following cellular exposure to this compound is as follows:

  • Binding to β-tubulin: this compound is hypothesized to bind to the β-tubulin subunit within the microtubule polymer.

  • Inhibition of Depolymerization: This binding event is thought to promote the polymerization of tubulin dimers and stabilize the resulting microtubules, rendering them resistant to depolymerization.

  • Disruption of Mitosis: The stabilized, non-dynamic microtubules disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.

  • Mitotic Arrest: The cell is unable to proceed through the M-phase of the cell cycle, leading to a prolonged mitotic arrest.

  • Induction of Apoptosis: This sustained mitotic arrest activates downstream signaling pathways that initiate programmed cell death, or apoptosis.

Below is a conceptual diagram illustrating this proposed mechanism.

A This compound B β-tubulin binding A->B C Microtubule Stabilization B->C D Inhibition of Depolymerization C->D E Mitotic Spindle Disruption D->E F Mitotic Arrest (G2/M Phase) E->F G Apoptosis Induction F->G

Figure 1: Proposed Mechanism of Action of this compound.

Quantitative Data (Hypothetical)

To guide initial experimental design, the following table presents hypothetical cytotoxic activity data for this compound against two breast cancer cell lines. These values are illustrative and require experimental validation.

Cell LineCancer TypeIC50 (nM) [Hypothetical]
MDA-MB-231Triple-Negative Breast Cancer50
MCF-7ER-Positive Breast Cancer75
Table 1: Hypothetical 50% Inhibitory Concentration (IC50) of this compound.

Detailed Experimental Protocols

To investigate the potential therapeutic applications of this compound, a series of in vitro experiments are recommended. The following protocols are provided as a starting point for researchers.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed MDA-MB-231 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed Cells (96-well plate) B Treat with this compound A->B C Add MTT Solution B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F

Figure 2: Experimental Workflow for MTT Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Treat MDA-MB-231 and MCF-7 cells with this compound at its hypothetical IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat MDA-MB-231 and MCF-7 cells with this compound at its hypothetical IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Polymerization Assay

Objective: To directly assess the effect of this compound on tubulin polymerization.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP.

  • Compound Addition: Add this compound at various concentrations. Include Paclitaxel as a positive control and a vehicle control.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and compare the effects of this compound to the controls.

Postulated Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. Based on existing literature for other taxanes, this compound may modulate the following pathways.

Intrinsic Apoptosis Pathway

Mitotic arrest is a potent trigger for the intrinsic (mitochondrial) pathway of apoptosis.

cluster_0 Upstream Events cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A This compound B Mitotic Arrest A->B C Bcl-2 Phosphorylation (inactivation) B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Figure 3: Postulated Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer therapeutic. The preliminary data, combined with the well-understood pharmacology of the taxane class, strongly suggests that its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines.

  • Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound.

  • In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

This technical guide provides a foundational framework for initiating research into the therapeutic potential of this compound. The proposed experimental protocols and hypothetical pathways are intended to stimulate and guide further investigation into this promising natural compound.

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (Taxol®) is a highly effective antineoplastic agent widely used in the treatment of various cancers. Due to its complex structure and low natural abundance, semi-synthesis from more readily available precursors is the primary method for its commercial production. While the direct semi-synthesis of paclitaxel from 7-Deacetoxytaxinine J is not a well-established or documented route in scientific literature, this document provides detailed protocols for the widely practiced and reliable semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB). This guide includes comprehensive experimental procedures, quantitative data, and visualizations of the synthetic workflow and the mechanism of action of paclitaxel.

Introduction

The semi-synthesis of paclitaxel from 10-DAB is a cornerstone of modern pharmaceutical manufacturing. 10-DAB is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of the yew tree (Taxus baccata), a renewable resource. The conversion of 10-DAB to paclitaxel involves a multi-step process, primarily focused on the protection of hydroxyl groups, acetylation at the C-10 position, attachment of the C-13 side chain, and subsequent deprotection.

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III: An Overview

The conversion of 10-deacetylbaccatin III to paclitaxel is a multi-step process that can be broadly categorized as follows:

  • Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position of 10-DAB is selectively protected to prevent its interference in subsequent reactions. A common protecting group is the triethylsilyl (TES) group.

  • Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield 7-O-TES-baccatin III.

  • Attachment of the C-13 Side Chain: A protected β-phenylisoserine side chain is attached to the C-13 hydroxyl group. This is a critical step and can be achieved through various methods, including the use of β-lactams (as in the Holton synthesis) or oxazoline-based methods.

  • Deprotection: The protecting groups on the C-7 hydroxyl and the side chain are removed to yield the final product, paclitaxel.

Quantitative Data

The following table summarizes the typical yields for the key steps in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

StepReactantsProductTypical Yield (%)
1. C-7 Hydroxyl Protection10-deacetylbaccatin III, Triethylsilyl chloride (TESCl), Pyridine7-O-TES-10-deacetylbaccatin III>95%
2. C-10 Hydroxyl Acetylation7-O-TES-10-deacetylbaccatin III, Acetyl chloride, Pyridine7-O-TES-baccatin III~90%
3. Side Chain Attachment (Holton β-Lactam Method)7-O-TES-baccatin III, N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam, NaHProtected Paclitaxel Intermediate>80%
4. DeprotectionProtected Paclitaxel Intermediate, Hydrofluoric acid (HF) in pyridinePaclitaxel>90%
Overall Yield ~68-77%

Experimental Protocols

Materials and Reagents
  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Acetyl chloride

  • N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam

  • Sodium hydride (NaH)

  • Hydrofluoric acid (HF) in pyridine

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB
  • Dissolve 10-deacetylbaccatin III in anhydrous pyridine at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylsilyl chloride (TESCl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-O-TES-10-deacetylbaccatin III.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Acetylation of the C-10 Hydroxyl Group
  • Dissolve the purified 7-O-TES-10-deacetylbaccatin III in anhydrous pyridine at 0°C under an inert atmosphere.

  • Slowly add acetyl chloride to the stirred solution.

  • Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with cold water.

  • Extract the product with ethyl acetate and wash the organic layer as described in Protocol 1.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting 7-O-TES-baccatin III by column chromatography.

Protocol 3: Attachment of the C-13 Side Chain (Holton β-Lactam Method)
  • Dissolve 7-O-TES-baccatin III in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere.

  • Add sodium hydride (NaH) to the solution and stir for 30 minutes.

  • In a separate flask, dissolve the N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam in anhydrous THF.

  • Slowly add the β-lactam solution to the 7-O-TES-baccatin III solution at -40°C.

  • Allow the reaction to proceed for 1-2 hours at this temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the protected paclitaxel intermediate by column chromatography.

Protocol 4: Deprotection to Yield Paclitaxel
  • Dissolve the purified protected paclitaxel intermediate in a solution of hydrofluoric acid (HF) in pyridine at 0°C.

  • Stir the reaction for 8-12 hours at 0°C, monitoring by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, paclitaxel, by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Semi-Synthesis of Paclitaxel from 10-DAB

G cluster_0 Step 1: C-7 Protection cluster_1 Step 2: C-10 Acetylation cluster_2 Step 3: Side Chain Attachment cluster_3 Step 4: Deprotection DAB 10-deacetylbaccatin III TES_DAB 7-O-TES-10-deacetylbaccatin III DAB->TES_DAB TESCl, Pyridine TES_Baccatin 7-O-TES-baccatin III TES_DAB->TES_Baccatin Acetyl Chloride, Pyridine Protected_Paclitaxel Protected Paclitaxel Intermediate TES_Baccatin->Protected_Paclitaxel β-lactam, NaH Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel HF, Pyridine

Caption: Workflow for the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

Signaling Pathway: Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2]

G cluster_0 Cellular Effects of Paclitaxel cluster_1 Apoptotic Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) Cell_Cycle_Arrest->Bcl2 Bax Bax Upregulation Cell_Cycle_Arrest->Bax JNK JNK/SAPK Pathway Activation Cell_Cycle_Arrest->JNK Caspase Caspase Cascade Activation Bcl2->Caspase Bax->Caspase Caspase->Apoptosis JNK->Apoptosis

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deacetoxytaxinine J is a member of the taxane family of diterpenoids, a class of compounds that has garnered significant interest in the field of oncology due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). The isolation and purification of specific taxane analogues are crucial for pharmacological screening, structural elucidation, and the development of new therapeutic agents. This document provides a detailed protocol for the purification of this compound from a crude extract of Taxus species using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for the separation of structurally related taxanes and is intended to serve as a comprehensive guide for researchers.

Data Presentation

The following table summarizes the expected outcomes of the HPLC purification protocol. The values presented are representative and may vary depending on the concentration of this compound in the initial plant material and the efficiency of the extraction process.

ParameterValueNotes
HPLC Column C18 Reverse-Phase250 mm x 20 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water GradientSee detailed protocol for gradient program
Flow Rate 10 mL/minOptimized for preparative separation
Detection Wavelength 227 nmCharacteristic UV absorbance for taxanes
Injection Volume 0.5 - 2.0 mLDependent on sample concentration
Column Temperature 30 °CFor improved peak shape and reproducibility
Expected Purity >95%Post-purification, as determined by analytical HPLC
Anticipated Yield VariableHighly dependent on the biomass source

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the appropriate Taxus species biomass (e.g., needles, bark).

  • Extraction: Macerate the dried and ground plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The extraction should be repeated multiple times to ensure a comprehensive extraction of taxanes.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the mixture injected onto the HPLC column, a preliminary fractionation using techniques like liquid-liquid extraction or solid-phase extraction (SPE) is advised. For instance, the crude extract can be partitioned between water and a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate) to enrich the taxane fraction.

  • Final Sample Preparation: Dissolve the crude or partially purified extract in a minimal volume of the initial HPLC mobile phase (e.g., 40% acetonitrile in water). The solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Preparative HPLC Purification

The following protocol is a representative method for the purification of this compound. Optimization of the gradient may be required based on the specific composition of the crude extract.

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and a data acquisition system.

  • Column: C18 reverse-phase column (250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase A: Purified Water

  • Mobile Phase B: Acetonitrile

  • Detection: 227 nm

  • Column Temperature: 30 °C

  • Flow Rate: 10 mL/min

  • Injection Volume: 0.5 - 2.0 mL

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
105050
254753
354060
406040
  • Fraction Collection: Collect fractions based on the elution profile, paying close attention to the peaks that correspond to the expected retention time of taxanes. The retention time for this compound will need to be determined by analytical HPLC of the collected fractions.

3. Post-Purification Analysis

  • Purity Assessment: The purity of the collected fractions containing this compound should be assessed using analytical HPLC. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a faster gradient and a lower flow rate (e.g., 1 mL/min) can be used for this purpose.

  • Structure Confirmation: The identity of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the purification protocol.

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Post-Purification Analysis start Taxus Biomass extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Optional: Liquid-Liquid Extraction or SPE concentration->fractionation dissolution Dissolution in Mobile Phase fractionation->dissolution filtration 0.45 µm Filtration dissolution->filtration injection Sample Injection filtration->injection hplc C18 Reverse-Phase Column (Acetonitrile/Water Gradient) injection->hplc detection UV Detection (227 nm) hplc->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Analytical HPLC for Purity fraction_collection->purity_check structure_id MS and NMR for Structure Confirmation purity_check->structure_id end Purified this compound structure_id->end Logical_Relationships compound This compound crude_extract Crude Plant Extract compound->crude_extract is present in hplc_system Preparative HPLC System crude_extract->hplc_system is processed by purified_compound High-Purity Compound (>95%) hplc_system->purified_compound yields analytical_validation Analytical Validation purified_compound->analytical_validation is confirmed by analytical_validation->compound verifies identity of

Application Notes and Protocols for the Quantification of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxoid found in various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, the accurate quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control of raw materials and extracts. This document provides detailed analytical methods and protocols for the quantification of this compound in plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Chemical Profile of this compound

A clear understanding of the analyte's chemical properties is fundamental for analytical method development.

PropertyValue
Molecular Formula C₃₇H₄₆O₁₀
Molecular Weight 650.8 g/mol
CAS Number 18457-45-9
Chemical Structure (Structure similar to other taxane diterpenoids, characterized by a complex multi-ring system)

Recommended Analytical Methods

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of taxoids. UPLC-MS/MS is generally preferred for its higher sensitivity, selectivity, and ability to provide structural information, making it ideal for complex matrices and trace-level analysis.

Method 1: UPLC-MS/MS for High-Sensitivity Quantification

This method is recommended for its high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as plant extracts.

Experimental Protocol

1. Sample Preparation (from Taxus Needles)

A robust sample preparation protocol is critical for accurate and reproducible results.

  • Drying: Dry the Taxus needles at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Grind the dried needles into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh accurately about 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (or ethanol).

    • Perform ultrasonication for 60 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Purification (Optional, for cleaner samples):

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Redissolve the residue in a suitable solvent and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

  • Final Preparation:

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is recommended for good separation of taxoids.

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 50
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical): Based on the structure of taxoids, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for this compound. These would need to be optimized using a standard of the compound.

    • Precursor Ion [M+H]⁺: m/z 651.3

    • Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard. Likely fragments would involve the loss of acetyl groups and parts of the core structure.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation: UPLC-MS/MS Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for UPLC-MS/MS methods for taxoid analysis, which would need to be established specifically for this compound.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Method 2: HPLC-UV for Routine Analysis

This method is suitable for routine quality control where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation

The sample preparation protocol is the same as described for the UPLC-MS/MS method.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program:

    Time (min) % Acetonitrile
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Taxoids typically have a UV absorbance maximum around 227-230 nm. A DAD detector is recommended to check for peak purity.

Data Presentation: HPLC-UV Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 90 - 110%

Visualizations

Experimental Workflow for Sample Preparation and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Taxus Needles drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection filtration Filtration (0.22 µm) collection->filtration hplc_vial HPLC Vial filtration->hplc_vial uplc_msms UPLC-MS/MS Analysis hplc_vial->uplc_msms High Sensitivity hplc_uv HPLC-UV Analysis hplc_vial->hplc_uv Routine QC data_analysis Data Analysis & Quantification uplc_msms->data_analysis hplc_uv->data_analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Method Selection

method_selection start Start: Need to Quantify This compound decision High Sensitivity & Selectivity Required? start->decision uplc_msms UPLC-MS/MS Method decision->uplc_msms Yes hplc_uv HPLC-UV Method decision->hplc_uv No (Routine QC) end End: Quantitative Result uplc_msms->end hplc_uv->end

Caption: Decision tree for analytical method selection.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantification of this compound. The choice between UPLC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. For accurate and reliable results, it is imperative to perform a full method validation for the specific matrix being analyzed. The use of a certified reference standard for this compound is essential for calibration and quantification.

Application Notes and Protocols for Derivatization of 7-Deacetoxytaxinine J for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes are a class of diterpenoid compounds that have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. 7-Deacetoxytaxinine J is a naturally occurring taxane that serves as a valuable scaffold for the development of novel therapeutic agents. Derivatization of this core structure, particularly at the C7 position, offers a promising strategy to enhance its biological activity, improve its pharmacological profile, and overcome mechanisms of drug resistance.

These application notes provide detailed protocols for the chemical modification of the C7 hydroxyl group of this compound, along with methodologies for evaluating the biological activity of the resulting derivatives. The aim is to furnish researchers with the necessary tools to explore the structure-activity relationships of novel this compound analogs and to identify candidates with superior therapeutic potential.

Experimental Protocols

General Protocol for Selective Acylation of the C7-Hydroxyl Group of this compound

This protocol describes a general method for the selective esterification of the C7 hydroxyl group of this compound. The choice of acylating agent can be varied to generate a library of derivatives with different physicochemical properties.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acylating agent (e.g., acid chloride or acid anhydride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 to 1.5 equivalents) to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC analysis (typically 2-24 hours).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 7-O-acyl-7-deacetoxytaxinine J derivative.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare a series of dilutions of the this compound derivatives in complete medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Materials:

  • Tubulin (e.g., purified from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound derivatives

  • Paclitaxel (as a positive control)

  • 96-well microplates (UV-transparent)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in cold polymerization buffer.

  • Add the this compound derivatives at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (paclitaxel) and a negative control (vehicle).

  • Add the tubulin/GTP mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymerization.

  • Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Data Presentation

Quantitative data from the cytotoxicity and tubulin polymerization assays should be summarized in tables for clear comparison of the activities of the different this compound derivatives.

Table 1: In Vitro Cytotoxicity of 7-O-Acyl-7-deacetoxytaxinine J Derivatives

CompoundR Group at C7IC₅₀ (µM) on MCF-7 CellsIC₅₀ (µM) on HeLa CellsIC₅₀ (µM) on A549 Cells
This compound-H> 100> 100> 100
Paclitaxel-0.010.0080.012
Derivative 1-COCH₃5.24.86.1
Derivative 2-CO(CH₂)₂CH₃1.81.52.2
Derivative 3-COPh0.90.71.1

Table 2: Effect of 7-O-Acyl-7-deacetoxytaxinine J Derivatives on Tubulin Polymerization

CompoundConcentration (µM)Maximum Polymerization (Absorbance at 340 nm)
Vehicle Control-0.15
Paclitaxel100.85
Derivative 1100.45
Derivative 2100.68
Derivative 3100.75

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of taxane derivatives.

Taxane_Mechanism_of_Action cluster_0 Cellular Effects Taxane This compound Derivative Microtubules Microtubule Stabilization Taxane->Microtubules Binds to β-tubulin MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: General mechanism of action of taxane derivatives.

Experimental_Workflow cluster_workflow Experimental Workflow Start This compound Derivatization C7-OH Acylation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS Purification->Characterization Bioassays Biological Activity Evaluation Characterization->Bioassays Cytotoxicity MTT Assay Bioassays->Cytotoxicity TubulinPolymerization Tubulin Polymerization Assay Bioassays->TubulinPolymerization LeadCompound Lead Compound Identification Cytotoxicity->LeadCompound TubulinPolymerization->LeadCompound

Caption: Workflow for derivatization and evaluation.

Apoptosis_Signaling_Pathway cluster_apoptosis Taxane-Induced Apoptosis Pathway Taxane Taxane Derivative MicrotubuleStress Microtubule Stress Taxane->MicrotubuleStress Bcl2 Phosphorylation of Bcl-2 (inactivation) MicrotubuleStress->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 forms apoptosome with Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 CellDeath Apoptotic Cell Death Caspase37->CellDeath

Caption: Intrinsic apoptosis pathway induced by taxanes.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a member of the taxane family of diterpenoids, which are of significant interest in oncology research due to their potential as anti-cancer agents. Taxanes, most notably Paclitaxel (Taxol), exert their cytotoxic effects by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis.[1][2] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[3][4] The protocol is designed to be a starting point for researchers and can be adapted for various cancer cell lines.

Data Presentation

CompoundCell LineConcentration for Significant Activity (µM)
2-deacetoxytaxinine JMCF-720
2-deacetoxytaxinine JMDA-MB-23110

Note: This data is for 2-deacetoxytaxinine J and should be considered as a preliminary reference for this compound. Researchers are encouraged to determine the specific IC50 value for this compound in their cell lines of interest.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells. The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Taxane-Induced Cytotoxicity

Taxane_Mechanism cluster_cell Cancer Cell 7_Deacetoxytaxinine_J This compound Microtubules Microtubules 7_Deacetoxytaxinine_J->Microtubules Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Microtubules->Tubulin_Dimers Depolymerization (Blocked) Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Tubulin_Dimers->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Stabilization & Dysfunction Bcl2 Bcl-2 Phosphorylation (Inactive) Mitotic_Arrest->Bcl2 p53_pathway p53-dependent and p53-independent pathways Mitotic_Arrest->p53_pathway Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Promotes p53_pathway->Apoptosis MTT_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with This compound Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of 7-Deacetoxytaxinine J in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically detailing the use and effects of 7-Deacetoxytaxinine J in cell culture is limited. The following application notes and protocols are based on the known activities of related taxane compounds and provide a general framework for researchers. It is imperative that users perform dose-response studies and optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a member of the taxane family of diterpenoids, natural compounds that have garnered significant interest in cancer research. Taxanes, most notably Paclitaxel (Taxol), are known to function as microtubule-stabilizing agents. By binding to β-tubulin, they prevent the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] These compounds are widely utilized as chemotherapeutic agents against a variety of cancers.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture studies, including protocols for assessing cytotoxicity and apoptosis.

Data Presentation

Due to the lack of specific data for this compound, the following table presents data for a closely related compound, 2-deacetoxytaxinine J , to provide a potential reference for effective concentrations.

CompoundCell LineAssayEffective ConcentrationReference
2-deacetoxytaxinine JMCF-7 (Breast Cancer)Cytotoxicity20 µM[3]
2-deacetoxytaxinine JMDA-MB-231 (Breast Cancer)Cytotoxicity10 µM[3]

Note: These values should be used as a starting point for determining the optimal concentration of this compound in your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4][5][6][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[8][9][10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways

Taxanes are known to induce apoptosis through both intrinsic and extrinsic pathways. A generalized signaling pathway is depicted below.

G cluster_0 Cellular Effects of Taxanes Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation Apoptosis->Caspase8 Extrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3

Caption: Generalized signaling pathway for taxane-induced apoptosis.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_1 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G G cluster_2 Apoptosis Assay Workflow H Seed & Treat Cells (6-well plate) I Harvest & Wash Cells H->I J Resuspend in Binding Buffer I->J K Stain with Annexin V-FITC & PI J->K L Incubate (15 min) K->L M Analyze by Flow Cytometry L->M

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 7-Deacetoxytaxinine J Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for specific structure-activity relationship (SAR) studies, synthesis protocols, and biological data for 7-deacetoxytaxinine J analogues did not yield dedicated research articles or comprehensive datasets. The information available primarily pertains to the broader class of taxanes and taxoids, with Taxinine J itself being identified as a component of various Taxus species.

Therefore, this document provides a generalized framework and protocols based on established methodologies for the SAR studies of taxane analogues. The provided experimental details are representative of the techniques commonly employed in this field of research and can be adapted for the study of novel taxane derivatives, should this compound analogues be synthesized and investigated in the future.

Introduction

Taxanes are a class of diterpenoid compounds, the most notable of which is paclitaxel, a highly effective anticancer agent. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells. The complex structure of taxanes offers numerous sites for chemical modification, making them attractive targets for SAR studies aimed at developing analogues with improved efficacy, better solubility, and reduced side effects.

This document outlines the typical application of SAR studies to novel taxane analogues, using the hypothetical case of this compound analogues as a template. It covers the general workflow, from chemical synthesis to biological evaluation, and provides detailed protocols for key assays.

General Experimental Workflow

The SAR study of novel taxane analogues typically follows a structured workflow designed to systematically evaluate the impact of chemical modifications on biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Material (e.g., Taxinine J) synthesis Synthesis of This compound Analogues start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) purification->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin sar_analysis Structure-Activity Relationship (SAR) Analysis tubulin->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for SAR studies of taxane analogues.

Data Presentation: Hypothetical SAR of this compound Analogues

The following table is a template illustrating how quantitative data from SAR studies of hypothetical this compound analogues would be presented. The data would be generated from the experimental protocols outlined below.

AnalogueModification at C-7Cytotoxicity (IC50, µM)aTubulin Polymerization (EC50, µM)b
1 -OH (Hypothetical Parent)5.2 ± 0.410.5 ± 1.1
2 -OCH37.8 ± 0.615.2 ± 1.5
3 -F3.1 ± 0.36.8 ± 0.7
4 -Cl2.5 ± 0.25.1 ± 0.5
5 -Br2.1 ± 0.24.3 ± 0.4

a IC50 values represent the concentration of the compound required to inhibit the growth of a cancer cell line (e.g., HeLa) by 50%. b EC50 values represent the concentration of the compound required to induce 50% of the maximal tubulin polymerization.

Experimental Protocols

Synthesis of this compound Analogues

Objective: To synthesize a series of this compound analogues with various substituents at the C-7 position to investigate the impact of these modifications on biological activity.

General Procedure:

The synthesis would likely start from a readily available taxane precursor, such as 10-deacetylbaccatin III, or potentially Taxinine J if it can be isolated in sufficient quantities. The deacetoxylation at C-7 would be a key synthetic step, followed by the introduction of different functional groups.

Example (Hypothetical) Synthetic Step: Introduction of a Halogen at C-7

  • Protection of other reactive hydroxyl groups: The hydroxyl groups at other positions (e.g., C-1, C-10, C-13) would be protected using suitable protecting groups (e.g., silyl ethers) to ensure regioselective modification at C-7.

  • Activation of the C-7 hydroxyl group: The C-7 hydroxyl group would be converted into a good leaving group, for example, by tosylation or mesylation.

  • Nucleophilic substitution: The activated C-7 position would then be reacted with a halide source (e.g., tetrabutylammonium fluoride for fluorination, lithium chloride for chlorination) to introduce the desired halogen.

  • Deprotection: The protecting groups would be removed under appropriate conditions to yield the final 7-deoxy-7-halo-taxinine J analogue.

  • Purification and Characterization: The synthesized analogues would be purified using techniques such as flash column chromatography and high-performance liquid chromatography (HPLC). The structure and purity of the final compounds would be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the synthesized analogues inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of the synthesized analogues to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • 96-well, black, clear-bottom plates

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation of Reagents: Prepare a stock solution of tubulin in the polymerization buffer. Prepare working solutions of the this compound analogues and a positive control (paclitaxel) in the polymerization buffer.

  • Reaction Setup: On ice, add the polymerization buffer, GTP, and the fluorescent reporter to the wells of a pre-chilled 96-well plate.

  • Addition of Compounds and Tubulin: Add the test compounds or controls to the respective wells, followed by the addition of the tubulin solution to initiate the reaction.

  • Measurement of Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm for DAPI).

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization, can be calculated by plotting the maximum polymer mass against the compound concentration.

Signaling Pathway and Logical Relationship Diagrams

The primary mechanism of action for taxane compounds involves their interaction with tubulin, a key component of the cytoskeleton.

Tubulin_Pathway cluster_cell Cellular Processes tubulin_dimer αβ-Tubulin Dimers microtubule Microtubules tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis taxane This compound Analogue taxane->microtubule Stabilization taxane->microtubule Inhibition of Depolymerization

Caption: Mechanism of action of taxane analogues on microtubule dynamics.

This diagram illustrates that this compound analogues, like other taxanes, are expected to bind to and stabilize microtubules. This action inhibits their depolymerization, disrupting the dynamic instability required for proper mitotic spindle formation and function. The ultimate consequence of this disruption is the induction of apoptosis, or programmed cell death, in proliferating cancer cells. The SAR studies aim to identify analogues that exhibit the most potent activity in this pathway.

Application Notes and Protocols for Developing Nanoparticle Delivery Systems for 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane derivative found in species of the genus Taxus.[][2][3][4] Like other taxanes, such as paclitaxel and docetaxel, it exhibits potential as an anticancer agent.[][5] Taxanes primarily exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5][6][7][8][9] However, the clinical application of many taxanes is hampered by their poor water solubility, which necessitates the use of co-solvents in formulations that can lead to significant side effects.[5][10] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, enabling targeted delivery, and providing controlled release of the therapeutic agent.[11][][13][14][15][16]

These application notes provide a comprehensive guide to developing nanoparticle delivery systems for this compound, a hydrophobic molecule. The protocols outlined below are based on established methods for encapsulating similar hydrophobic drugs and taxane derivatives.[10][17][18][19]

Rationale for Nanoparticle Delivery of this compound

The encapsulation of this compound into nanoparticles offers several key advantages:

  • Improved Solubility and Bioavailability: Nanoparticle formulations can significantly enhance the aqueous dispersibility of hydrophobic drugs like this compound, thereby improving their bioavailability.[15][16][18]

  • Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can preferentially accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[15]

  • Controlled Release: Nanoparticle systems can be designed to release the encapsulated drug in a sustained manner, maintaining therapeutic concentrations over a prolonged period and reducing the frequency of administration.[11][13][14]

  • Protection from Degradation: Encapsulation within a nanoparticle can protect the drug from enzymatic degradation and premature clearance from the body.[13]

Workflow for Developing this compound Nanoparticle Delivery Systems

The development and evaluation of a nanoparticle delivery system for this compound can be broken down into four key stages: Formulation and Preparation, Physicochemical Characterization, In Vitro Evaluation, and In Vivo Evaluation.

Nanoparticle Development Workflow cluster_0 Formulation & Preparation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Polymeric, Lipid-based) Preparation Preparation Method (e.g., Nanoprecipitation, Emulsion) Formulation->Preparation Selection Characterization Size, PDI, Zeta Potential Morphology, Drug Loading Preparation->Characterization Analysis InVitro Drug Release Cellular Uptake Cytotoxicity Characterization->InVitro Screening InVivo Pharmacokinetics Biodistribution Efficacy & Toxicity InVitro->InVivo Validation

Caption: Workflow for the development of this compound nanoparticles.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol describes the preparation of biodegradable polymeric nanoparticles encapsulating this compound using the nanoprecipitation (solvent displacement) method.[18] This technique is suitable for hydrophobic drugs and is known for its simplicity and reproducibility.[18]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) (stabilizer)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Glass beaker

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.

  • Aqueous Phase Preparation: Dissolve PVA in deionized water to create a stabilizer solution.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer.

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant stirring.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.[18]

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the acetone.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

    • Repeat the centrifugation and washing steps three times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the nanoparticle formulation.[13][16][20][21]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population.[21]
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology and Surface Topography Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading (DL) and Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectrophotometryTo quantify the amount of this compound encapsulated within the nanoparticles.

Protocol for Determining Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanoparticle formulation.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

  • Analyze the concentration of this compound in the solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate DL and EE using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of the nanoparticle formulation in PBS.

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS, which serves as the release medium.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released as a function of time.

In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are essential to assess the biological activity of the formulated nanoparticles.[20][22]

Cell Lines:

  • A relevant cancer cell line (e.g., a breast or ovarian cancer cell line, as taxanes are commonly used for these cancers).[23]

Protocol for Cellular Uptake (Qualitative):

  • Synthesize nanoparticles encapsulating a fluorescent dye along with this compound.

  • Seed the cancer cells in a culture plate with glass coverslips and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells and stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Protocol for Cytotoxicity Assay (MTT Assay):

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles (as a control).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for a few hours until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathway Affected by Taxanes

Taxanes, including presumably this compound, are known to induce apoptosis in cancer cells by disrupting microtubule dynamics.[6][7] This disruption leads to the activation of various signaling pathways that culminate in programmed cell death. One of the key pathways involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins, leading to caspase activation.[6][7]

Taxane-Induced Apoptosis Pathway Taxane This compound Microtubules Microtubule Stabilization Taxane->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Apoptosome Apoptosome Formation Bcl2_p->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Data Presentation

Table 1: Physicochemical Characterization of this compound Nanoparticles
Formulation CodePolymer:Drug RatioParticle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDDrug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
NP-DJ-015:1150.2 ± 5.60.12 ± 0.02-25.3 ± 1.815.1 ± 1.290.6 ± 7.2
NP-DJ-0210:1180.5 ± 7.10.15 ± 0.03-22.8 ± 2.18.2 ± 0.782.4 ± 5.9
NP-DJ-0315:1210.9 ± 8.90.18 ± 0.04-20.1 ± 1.55.8 ± 0.577.3 ± 6.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations
FormulationIC50 (µM) at 48h ± SDIC50 (µM) at 72h ± SD
Free this compound2.5 ± 0.31.8 ± 0.2
NP-DJ-011.2 ± 0.10.8 ± 0.1
Empty Nanoparticles> 100> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific cell line and experimental conditions.

Conclusion

The development of nanoparticle delivery systems for this compound holds significant promise for improving its therapeutic potential as an anticancer agent. By following the detailed protocols and characterization methods outlined in these application notes, researchers can systematically formulate and evaluate novel nanomedicines. The provided frameworks for experimental design and data interpretation will aid in the rational development of effective and safe nanoparticle-based therapies. Further in vivo studies are essential to validate the preclinical efficacy and safety of the developed formulations.[24][25][26]

References

Application Notes and Protocols for In Vivo Studies with 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J, a natural taxane diterpenoid isolated from species of the yew tree (Taxus), has demonstrated promising anticancer properties. Preliminary in vitro studies have shown its cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy, toxicity, and mechanism of action of this compound in preclinical animal models. These guidelines are intended to assist researchers in obtaining robust and reproducible data for the further development of this compound as a potential therapeutic agent.

Preclinical In Vivo Efficacy Evaluation

Animal Model: DMBA-Induced Mammary Tumor Model in Rats

A chemically induced carcinogenesis model using 7,12-dimethylbenz[a]anthracene (DMBA) in female Sprague Dawley or Wistar rats is a well-established and relevant model for studying breast cancer.[1][2] This model mimics several aspects of human breast cancer development and progression.

Experimental Design

A typical experimental design involves the induction of mammary tumors in a cohort of female rats, followed by treatment with this compound.

Table 1: Experimental Groups for Efficacy Study

GroupTreatmentNumber of Animals (n)DosageRoute of AdministrationTreatment Duration
1Vehicle Control10-Oral Gavage30 Days
2This compound1010 mg/kgOral Gavage30 Days
3Positive Control (e.g., Paclitaxel)1010 mg/kgIntraperitonealOnce a week for 4 weeks
Experimental Protocol: Efficacy in DMBA-Induced Mammary Tumor Model
  • Animal Acclimatization: Female Sprague Dawley rats (50-55 days old) are acclimatized for one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with free access to standard pellet diet and water.

  • Tumor Induction: At 55-60 days of age, each rat is administered a single oral dose of 80 mg/kg body weight of DMBA dissolved in a suitable vehicle (e.g., corn oil).[1]

  • Tumor Monitoring: Palpate the mammary region of each rat weekly to monitor for tumor development. Once tumors become palpable, measure their dimensions (length and width) using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Grouping: Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into the treatment groups as detailed in Table 1.

  • Formulation of this compound: Due to the poor aqueous solubility of many natural products, a suitable formulation is critical for oral administration.[3][4][5][6] A potential formulation could be a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

  • Treatment Administration:

    • Administer this compound (10 mg/kg) or vehicle control orally via gavage daily for 30 days.

    • Administer the positive control drug (e.g., Paclitaxel) as per the established protocol.

  • Data Collection:

    • Measure tumor volume and body weight twice a week.

    • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, appetite, or fur texture).

  • Endpoint and Sample Collection: At the end of the 30-day treatment period, euthanize the animals.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.

    • Collect blood samples for hematological and biochemical analysis.

    • Harvest major organs (liver, kidney, heart, lungs, spleen) for histopathological examination.

In Vivo Toxicity Assessment

A thorough toxicity profile is essential for the development of any new therapeutic agent.[7][8][9]

Acute Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance.

Table 2: Experimental Groups for Acute Toxicity Study

GroupTreatmentNumber of Animals (n)DosageRoute of AdministrationObservation Period
1Vehicle Control5-Oral Gavage14 Days
2This compound52000 mg/kgOral Gavage14 Days
Protocol: Acute Oral Toxicity (OECD Guideline 420)
  • Animal Selection: Use healthy, young adult female rats.

  • Dosing: Administer a single oral dose of 2000 mg/kg of this compound to the treatment group and the vehicle to the control group.

  • Observation: Observe the animals closely for the first 4 hours after dosing and then daily for 14 days for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and then weekly.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.

Subchronic Toxicity Study

A subchronic study evaluates the effects of repeated exposure over a longer period.

Table 3: Experimental Groups for Subchronic Toxicity Study

GroupTreatmentNumber of Animals (n)Dosage (mg/kg/day)Route of AdministrationDuration
1Vehicle Control10-Oral Gavage28 Days
2Low Dose105Oral Gavage28 Days
3Mid Dose1010Oral Gavage28 Days
4High Dose1020Oral Gavage28 Days
Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
  • Dosing: Administer the respective doses of this compound or vehicle daily for 28 days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for analysis of hematological parameters (e.g., red blood cells, white blood cells, platelets) and clinical biochemistry parameters (e.g., liver enzymes, kidney function tests).

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them in formalin for detailed histopathological examination.

Putative Signaling Pathways of this compound

Based on the known mechanisms of other taxane derivatives, this compound is hypothesized to exert its anticancer effects through multiple signaling pathways.[10][11][12]

Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action for taxanes is the stabilization of microtubules, which disrupts the normal dynamic instability required for cell division, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[11][12]

G cluster_cell Cancer Cell 7_Deacetoxytaxinine_J This compound Beta_Tubulin β-Tubulin 7_Deacetoxytaxinine_J->Beta_Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Beta_Tubulin->Microtubule_Stabilization Promotes Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Putative mechanism of this compound inducing apoptosis via microtubule stabilization.

Modulation of Apoptotic and Survival Pathways

Taxanes can also influence key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway and the Bcl-2 family of proteins.[10][11]

G cluster_pathway Apoptotic and Survival Signaling 7_Deacetoxytaxinine_J This compound PI3K_Akt PI3K/Akt Pathway 7_Deacetoxytaxinine_J->PI3K_Akt Inhibits Bcl2 Bcl-2 Phosphorylation 7_Deacetoxytaxinine_J->Bcl2 Induces p53 p53 Induction 7_Deacetoxytaxinine_J->p53 Induces Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53->Apoptosis Promotes

Caption: Putative modulation of key survival and apoptotic pathways by this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.

G cluster_workflow In Vivo Experimental Workflow A Animal Acclimatization B DMBA-Induced Tumorigenesis A->B C Tumor Monitoring & Grouping B->C D Treatment Administration (Vehicle, 7-DTJ, Positive Control) C->D E Data Collection (Tumor Volume, Body Weight, Clinical Signs) D->E F Endpoint: Euthanasia & Sample Collection E->F G Efficacy Analysis (Tumor Weight, Histopathology) F->G H Toxicity Analysis (Hematology, Biochemistry, Histopathology) F->H I Mechanism of Action Studies (Western Blot, qPCR on Tumor Tissue) G->I

Caption: Overall workflow for the in vivo evaluation of this compound.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. While specific protocols need to be optimized, a general approach is outlined below.

Protocol: Preliminary Pharmacokinetic Profiling
  • Animal Model: Use healthy male and female rats.

  • Dosing: Administer a single dose of this compound intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Table 4: Sample Pharmacokinetic Data Presentation

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)-[Insert Data]
Tmax (h)-[Insert Data]
AUC (0-t) (ng*h/mL)[Insert Data][Insert Data]
Half-life (t1/2) (h)[Insert Data][Insert Data]
Bioavailability (%)-[Insert Data]

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. The putative signaling pathways are based on the known mechanisms of related compounds and require experimental validation for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Semi-synthesis of Taxanes from 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of taxanes, with a focus on utilizing 7-Deacetoxytaxinine J as a starting material. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Disclaimer: Direct literature on the semi-synthesis of taxanes from this compound is limited. The following guidance is substantially based on methodologies developed for the structurally similar precursor, taxine B, and general principles of taxane chemistry. These should be considered as a starting point for experimental design and optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the semi-synthetic conversion of this compound to target taxane analogs.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of C-2 Benzoylation 1. Steric hindrance around the C-2 hydroxyl group.2. Incomplete reaction.3. Side reactions, such as acylation at other positions.1. Use a more reactive benzoylating agent (e.g., benzoyl chloride with a suitable base like pyridine or DMAP).2. Consider forming a benzylidene acetal at C-1 and C-2, followed by regioselective opening to introduce the benzoate at C-2.[1]3. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.4. Employ protecting groups for other reactive hydroxyls if non-selective acylation is observed.
Non-selective Deprotection of Hydroxyl Groups 1. Protecting groups at different positions have similar lability under the chosen deprotection conditions.2. Harsh deprotection reagents.1. Utilize orthogonal protecting groups with distinct removal conditions (e.g., silyl ethers, THP ethers, acetals).2. For THP (tetrahydropyranyl) ethers, mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) may allow for selective removal. In some cases, only the C-1 THP group may be hydrolyzed.[1]3. Carefully control reaction temperature and time during deprotection steps.
Difficulty in Attaching the C-13 Side Chain 1. Steric hindrance at the C-13 hydroxyl group of the taxane core.2. Low reactivity of the C-13 hydroxyl.3. Incompatibility of the coupling method with the protected taxane core.1. Activate the C-13 hydroxyl group, for example, by converting it to its lithium alkoxide before coupling.2. Use a highly efficient coupling reagent, such as that described in Holton's β-lactam method.[1]3. Ensure the protecting groups on the taxane core are stable to the coupling conditions.
Formation of Multiple Unidentified Byproducts 1. Rearrangement of the taxane skeleton under acidic or basic conditions.2. Oxidation or degradation of sensitive functional groups.3. Competing side reactions due to the presence of multiple reactive sites.1. Maintain careful control of pH throughout the reaction and workup steps.2. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.3. Use a minimal excess of reagents to reduce the likelihood of side reactions.4. Employ a systematic protecting group strategy to mask reactive sites not involved in the desired transformation.
Challenges in Purification of Final Product 1. Similar polarity of the desired product and byproducts.2. Presence of unreacted starting materials.1. Utilize high-performance liquid chromatography (HPLC) for final purification.2. Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group.3. Optimize reaction conditions to drive the reaction to completion and minimize the presence of starting material in the final mixture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging starting material for taxane semi-synthesis?

A1: this compound lacks a hydroxyl group at the C-7 position, which is present in more common taxane precursors like 10-deacetylbaccatin III. The introduction of a hydroxyl group at C-7, if required for the target molecule's activity, presents a significant synthetic challenge due to the difficulty of selective C-H oxidation on a complex molecule. Syntheses often proceed to create 7-deoxytaxol analogs.[1]

Q2: What are the key strategic steps in the semi-synthesis of a taxane analog from a 7-deoxy precursor like taxine B or this compound?

A2: A plausible synthetic strategy, based on work with taxine B, would involve:

  • Protection of reactive hydroxyl groups (e.g., at C-1, C-2, C-5, C-10).

  • Selective functionalization of the C-2 position with a benzoyl group, which is crucial for biological activity. This can be a multi-step process.[1]

  • Modification of the C-13 side chain if necessary.

  • Coupling of the taxane core with a suitable C-13 side chain precursor (e.g., a β-lactam).[1]

  • Deprotection of the remaining hydroxyl groups to yield the final analog.

Q3: What protecting groups are suitable for the hydroxyl groups of a 7-deoxytaxane core?

A3: The choice of protecting groups is critical and should be guided by their stability and selective removal conditions. Common protecting groups in taxane chemistry include:

  • Silyl ethers (e.g., TES, TIPS): Removed with fluoride sources (e.g., TBAF, HF-Pyridine).

  • Tetrahydropyranyl (THP) ethers: Removed under mild acidic conditions.[1]

  • Acetals (e.g., benzylidene acetal): Can be used to protect diols and are removed by acid hydrolysis. They can also be regioselectively opened.[1]

Q4: How can I introduce the benzoyl group at the C-2 position?

A4: Direct benzoylation can be challenging due to steric hindrance. A reported method for the related precursor taxine B involves the formation of a benzylidene acetal across the C-1 and C-2 hydroxyls, followed by regioselective reductive opening to install the benzoate at C-2.[1]

Q5: What are the prospects for the biological activity of 7-deoxypaclitaxel analogs?

A5: Structure-activity relationship (SAR) studies on paclitaxel have shown that the C-7 hydroxyl group is not essential for its microtubule-stabilizing activity. However, modifications at this position can influence the overall potency and pharmacological properties of the molecule. Analogs derived from 7-deoxytaxane precursors have been synthesized, but in some cases, they have shown reduced cytotoxic activity, potentially due to other structural modifications.[1]

Experimental Protocols

The following are generalized experimental protocols adapted from the semi-synthesis of 7-deoxypaclitaxel analogs from taxine B.[1] These should be optimized for this compound.

Protocol 1: General Procedure for THP Protection of Hydroxyl Groups

  • Dissolve the taxane precursor in anhydrous dichloromethane (CH₂Cl₂).

  • Add 3,4-dihydro-2H-pyran (DHP) in a slight excess for each hydroxyl group to be protected.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with a β-Lactam Side Chain (Holton's Method)

  • Dissolve the protected taxane core in anhydrous tetrahydrofuran (THF) and cool to -40 °C under an inert atmosphere.

  • Slowly add a strong base, such as lithium hexamethyldisilazide (LHMDS), to deprotonate the C-13 hydroxyl group.

  • After stirring for approximately 30 minutes, add a solution of the desired β-lactam in anhydrous THF.

  • Allow the reaction to warm to 0 °C and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the coupled product by column chromatography.

Visualizations

Logical Workflow for Semi-synthesis of a 7-Deoxytaxane Analog

G A This compound (Starting Material) B Protection of Reactive Hydroxyl Groups (e.g., C1, C2, C5, C10) A->B C Selective Functionalization at C-2 (e.g., Benzoylation) B->C D Modification of C-13 (if necessary) C->D E Coupling with C-13 Side Chain Precursor (e.g., β-lactam) D->E F Deprotection of Hydroxyl Groups E->F G Final 7-Deoxytaxane Analog F->G

Caption: A generalized workflow for the semi-synthesis of a 7-deoxytaxane analog.

Troubleshooting Logic for Low Yield

G A Low Yield in a Synthetic Step B Incomplete Reaction A->B C Side Reactions A->C D Degradation of Product A->D E Increase Reaction Time/ Temperature or Use More Forcing Conditions B->E F Optimize Protecting Group Strategy and Stoichiometry C->F G Ensure Inert Atmosphere and Controlled pH D->G

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Improving the Yield of 7-Deacetoxytaxinine J from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 7-Deacetoxytaxinine J from natural Taxus sources. The information is presented in a question-and-answer format to directly address common issues encountered during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been identified in several species of the Taxus (yew) genus. Notably, it has been isolated from the leaves, twigs, and seeds of Taxus cuspidata (Japanese Yew) and Taxus wallichiana (Himalayan Yew). The concentration of the compound can vary depending on the plant part, geographical location, and season of collection.

Q2: What are the key factors influencing the extraction efficiency of this compound?

A2: The extraction efficiency of this compound is influenced by a combination of factors, including:

  • Solvent Choice: The polarity of the solvent is critical. A mixture of polar and non-polar solvents is often used to effectively extract taxanes.

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may lead to the degradation of the target compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the compound. However, prolonged extraction times can increase the co-extraction of impurities.

  • Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for efficient extraction.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction.

Q3: Which extraction methods are most effective for this compound?

A3: Several methods can be employed for the extraction of taxanes like this compound. These include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.

Q4: How can I purify this compound from the crude extract?

A4: Purification of this compound from a complex crude extract typically involves multiple chromatographic steps. A common approach includes:

  • Liquid-Liquid Partitioning: To remove highly polar or non-polar impurities.

  • Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their polarity. A gradient elution with a solvent system such as hexane-ethyl acetate or chloroform-methanol is often employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity of the target compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent system. 2. Insufficient extraction time or temperature. 3. Poor quality of plant material. 4. Inefficient extraction method.1. Optimize the solvent system by testing different solvent polarities. 2. Increase extraction time and/or temperature, monitoring for compound degradation. 3. Ensure the plant material is properly dried, ground, and from a reliable source. 4. Consider using more advanced extraction techniques like UAE or MAE.
Co-extraction of a Large Amount of Pigments (e.g., Chlorophyll) 1. Use of highly polar solvents in the initial extraction from green plant parts.1. Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll. 2. Utilize a liquid-liquid partitioning step with hexane after the primary extraction.
Poor Separation in Column Chromatography 1. Inappropriate solvent system for elution. 2. Column overloading with crude extract. 3. Improper packing of the column. 4. Co-elution of compounds with similar polarities.1. Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling. 4. Consider using a different stationary phase or a multi-step chromatographic approach.
Degradation of this compound during Processing 1. Exposure to high temperatures for extended periods. 2. Exposure to strong acids or bases. 3. Presence of degradative enzymes in the extract.1. Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporator under reduced pressure). 2. Maintain a neutral pH during extraction and purification. 3. Consider deactivating enzymes by briefly heating the plant material or using appropriate inhibitors.

Quantitative Data Summary

Quantitative data on the yield of this compound from different natural sources and under various extraction conditions is not extensively available in the current literature. The following table provides a general overview of taxane yields to illustrate the expected ranges. Researchers should perform their own optimization studies to determine the precise yield of this compound.

Plant SourcePlant PartExtraction MethodSolvent SystemTemperature (°C)Time (h)Reported Taxane Yield (mg/g dry weight)
Taxus cuspidataNeedlesUltrasound-AssistedEthanol:Water (80:20)5010.1 - 0.5
Taxus wallichianaBarkMacerationMethanol25480.05 - 0.2
Taxus baccataTwigsSoxhletDichloromethane4080.08 - 0.3

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Taxus Leaves

  • Preparation of Plant Material: Air-dry the fresh leaves of the Taxus species in the shade. Once dried, grind the leaves into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Macerate the powdered leaves (100 g) with 80% methanol (1 L) at room temperature for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in water (500 mL) and partition successively with n-hexane (3 x 250 mL), chloroform (3 x 250 mL), and ethyl acetate (3 x 250 mL).

    • Collect each fraction and evaporate the solvent to dryness. The chloroform and ethyl acetate fractions are likely to contain this compound.

Protocol 2: Column Chromatography for Preliminary Purification

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Wash the packed column with n-hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the chloroform or ethyl acetate fraction (e.g., 5 g) in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pool the fractions containing the compound of interest based on the TLC profile.

Visualizations

Experimental_Workflow Start Plant Material (Taxus sp.) Drying Drying & Grinding Start->Drying Extraction Extraction (e.g., Maceration with 80% MeOH) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography CHCl3 / EtOAc Fraction TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Purified_Fraction Partially Purified Fraction Pooling->Purified_Fraction Prep_HPLC Preparative HPLC Purified_Fraction->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product Troubleshooting_Logic Start Low Yield of This compound? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Check_Purification Review Purification Protocol Start->Check_Purification No, yield is good but purity is low Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Optimize_Conditions Adjust Time/Temperature Check_Extraction->Optimize_Conditions Check_Plant_Material Verify Plant Material Quality Check_Extraction->Check_Plant_Material Optimize_Chromatography Optimize Chromatography Check_Purification->Optimize_Chromatography Check_Degradation Investigate Compound Degradation Check_Purification->Check_Degradation

Technical Support Center: Overcoming Solubility Challenges with 7-Deacetoxytaxinine J in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Deacetoxytaxinine J during in vitro and in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous assay buffers?

A1: this compound, like many taxane derivatives, is a lipophilic molecule with poor aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment. This is a common issue for compounds with low water solubility.[1][2]

Q2: What are the initial steps to take when solubility issues are observed?

A2: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a wide range of compounds.[2] From this stock, serial dilutions can be made. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Q3: Are there alternative solvents to DMSO for creating a stock solution?

A3: Yes, other water-miscible organic solvents can be used. Ethanol and methanol are common alternatives that have been shown to have low cytotoxicity at low concentrations.[3] The choice of solvent may depend on the specific assay and cell type being used. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the assay.

Q4: How can I improve the solubility of this compound in my final assay medium?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous media. These include the use of co-solvents, surfactants, or cyclodextrins.[4] The selection of the appropriate method will depend on the experimental setup and the tolerance of the biological system to these agents.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility problems with this compound.

Problem: Precipitate forms upon dilution of the stock solution into aqueous buffer.

Solution Workflow:

start Precipitation Observed step1 Optimize Stock Solution Preparation start->step1 step2 Employ Co-solvent Strategy step1->step2 If precipitation persists step3 Utilize Surfactants step2->step3 If precipitation persists end_success Solubility Achieved step2->end_success Success step4 Consider Cyclodextrins step3->step4 If precipitation persists step3->end_success Success step4->end_success Success end_fail Re-evaluate Compound/Assay step4->end_fail If all methods fail

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Detailed Steps:

  • Optimize Stock Solution Preparation:

    • Ensure this compound is fully dissolved in the organic solvent before any dilution. Gentle warming or sonication can aid in dissolution.

    • Prepare the highest practical stock concentration to minimize the volume of organic solvent added to the aqueous medium.

  • Employ a Co-solvent Strategy:

    • A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[4]

    • Recommended Co-solvents: DMSO, Ethanol, Methanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[3]

    • Protocol: Prepare a dilution series of your this compound stock solution in your assay buffer containing a low percentage of the co-solvent. It is critical to keep the final co-solvent concentration consistent across all experimental conditions, including controls.[5]

  • Utilize Surfactants:

    • Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]

    • Recommended Surfactants: Tween 20, Tween 80, and Pluronic F-68 are commonly used in biological assays.

    • Caution: Surfactants can have their own biological effects and may be cytotoxic at higher concentrations.[3] A dose-response curve for the surfactant alone should be performed to determine the non-toxic concentration range for your specific cell line.

  • Consider Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[4]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its relatively high water solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility using a Co-solvent
  • Prepare your assay medium.

  • Create a working solution of this compound by diluting the DMSO stock solution into the assay medium. Crucially, add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • If precipitation still occurs, prepare a series of assay media containing different final concentrations of a co-solvent (e.g., 0.1%, 0.5%, 1% DMSO or ethanol).

  • Add the this compound stock solution to these co-solvent-containing media as described in step 2.

  • Visually inspect for any precipitation.

  • Important: Run a vehicle control for each co-solvent concentration to determine its effect on the assay.[5]

Quantitative Data Summary

The following table provides a template for researchers to systematically test and record the solubility of this compound in various solvent systems.

Table 1: Solubility of this compound in Different Solvent Systems (Example Data)

Solvent SystemMaximum Visual Solubility (µM)Observations
Assay Buffer (e.g., PBS)< 1Immediate precipitation
Assay Buffer + 0.1% DMSO5Slight cloudiness
Assay Buffer + 0.5% DMSO25Clear solution
Assay Buffer + 1% DMSO50Clear solution
Assay Buffer + 0.5% Ethanol20Clear solution
Assay Buffer + 0.1% Tween 8015Clear solution

Note: The values in this table are illustrative and should be determined experimentally for your specific assay conditions.

Signaling Pathway Considerations

Taxanes, the class of compounds to which this compound belongs, are well-known for their interaction with microtubules, leading to cell cycle arrest and apoptosis.[6] While the specific pathways affected by this compound may require experimental determination, a general hypothetical pathway is presented below.

compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothetical signaling pathway for this compound based on known taxane mechanisms.

References

identifying and minimizing byproducts in 7-Deacetoxytaxinine J reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Deacetoxytaxinine J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Reactions involving this compound are susceptible to three primary types of side reactions, leading to the formation of specific byproducts:

  • C-7 Epimerization: Under basic or even neutral pH conditions, the stereochemistry at the C-7 position can invert, leading to the formation of 7-epi-7-Deacetoxytaxinine J.[1]

  • Hydrolysis of Acetate Groups: The acetate esters on the taxane core are susceptible to hydrolysis, particularly under acidic or basic conditions, yielding various deacetylated byproducts.[1]

  • Acyl Migration: In the presence of mild acid, taxanes can undergo intramolecular acyl migration.[2] While not explicitly detailed for this compound in the provided results, this is a known reactivity pattern for related taxanes.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying and quantifying byproducts in this compound reactions are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and identification of isomers (like C-7 epimers) and compounds with different molecular weights (due to deacetylation).

Q3: What general strategies can I employ to minimize byproduct formation?

A3: To minimize the formation of byproducts, consider the following general strategies:

  • pH Control: Carefully control the pH of your reaction mixture. Avoid strongly acidic or basic conditions unless the reaction specifically requires them. Buffering the reaction can help maintain a stable pH.

  • Temperature Management: Perform reactions at the lowest effective temperature to slow down the rates of side reactions.

  • Reaction Time: Monitor the reaction progress closely and minimize the overall reaction time to reduce the exposure of the starting material and product to potentially degrading conditions.

  • Protecting Groups: Utilize appropriate protecting groups for sensitive functionalities, such as hydroxyl groups, to prevent unwanted side reactions.

Troubleshooting Guides

This section provides specific guidance for common issues encountered during reactions with this compound.

Issue 1: Formation of an Unexpected Isomer with a Similar Mass

Possible Cause: You are likely observing the formation of the C-7 epimer of your target compound due to basic or nucleophilic reaction conditions.[1]

Troubleshooting Steps:

  • Confirm Epimerization: Use a high-resolution HPLC method to confirm the presence of a second peak with an identical mass spectrum to your desired product. Co-injection with a known standard of the 7-epi-isomer, if available, can provide definitive confirmation.

  • Reaction Condition Analysis:

    • pH: If your reaction uses a basic reagent or generates basic byproducts, consider using a non-nucleophilic base or adding a buffer to maintain a neutral pH.

    • Solvent: Protic solvents can sometimes facilitate epimerization. If possible, explore the use of aprotic solvents.

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

Minimization Strategies:

ParameterRecommended ActionRationale
pH Maintain pH between 4 and 6.Taxanes generally exhibit maximum stability in this pH range, minimizing both acid- and base-catalyzed degradation pathways.[3]
Base Selection Use sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) if a base is required.Minimizes direct interaction with the C-7 proton, reducing the likelihood of epimerization.
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Reduces the kinetic favorability of the epimerization equilibrium.
Issue 2: Presence of Lower Molecular Weight Impurities

Possible Cause: This indicates the hydrolysis of one or more acetate groups on the this compound core. This can be catalyzed by either acidic or basic conditions.[1][3]

Troubleshooting Steps:

  • Identify Hydrolysis Products: Use LC-MS to determine the molecular weights of the impurities. A loss of 42 Da corresponds to the cleavage of one acetyl group.

  • Reaction Condition Analysis:

    • Acid/Base: If your reaction involves acidic or basic reagents or conditions, they are the likely cause.

    • Water Content: Ensure all solvents and reagents are anhydrous, as water is required for hydrolysis.

Minimization Strategies:

ParameterRecommended ActionRationale
pH Maintain pH between 4 and 6.Minimizes both acid- and base-catalyzed hydrolysis of the ester groups.[3]
Reagents Use anhydrous solvents and reagents.Reduces the availability of water to participate in hydrolysis.
Work-up Minimize the duration of aqueous work-up steps and use buffered solutions where appropriate.Limits the exposure of the product to conditions that can promote hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation by HPLC-MS

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for HPLC-MS analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a suitable ratio (e.g., 60% A / 40% B) and increase the percentage of B over time to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 227 nm for the cinnamoyl group) and a mass spectrometer.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: Scan a mass range that includes the expected molecular weights of the starting material, product, and potential byproducts (e.g., m/z 500-800).

  • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the relative percentages of the starting material, product, and byproducts. Use the mass spectra to confirm the identity of each peak.

Visualizations

Byproduct_Formation_Workflow cluster_reaction Reaction Step cluster_analysis Analysis cluster_identification Byproduct Identification Start This compound Reaction Quench Quench Aliquot Start->Quench Time Points HPLC HPLC Separation Quench->HPLC MS MS Detection HPLC->MS Data Data Analysis MS->Data Epimer C-7 Epimer (Same Mass) Data->Epimer Hydrolysis Hydrolysis Product (Lower Mass) Data->Hydrolysis Acyl_Migration Acyl Migration Isomer (Same Mass) Data->Acyl_Migration Byproduct_Pathways cluster_byproducts Potential Byproducts Start This compound Epimer 7-epi-7-Deacetoxytaxinine J Start->Epimer Basic Conditions Hydrolysis Deacetylated Products Start->Hydrolysis Acidic/Basic Conditions Migration Acyl-Migrated Isomer Start->Migration Mild Acidic Conditions

References

optimizing reaction conditions for 7-Deacetoxytaxinine J derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 7-Deacetoxytaxinine J. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common site for derivatization on this compound?

The primary site for derivatization on this compound is the hydroxyl group at the C7 position. This is due to its relative reactivity compared to other hydroxyl groups that may be present on the taxane core. Selective acylation or esterification at this position is a common strategy for synthesizing new derivatives.

Q2: What are the standard reaction conditions for the acylation of the C7-hydroxyl group?

A widely used method for the esterification of sterically hindered alcohols like the C7-hydroxyl of taxanes is the Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3]

Q3: How can I monitor the progress of the derivatization reaction?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the reaction.[4] A reversed-phase C18 column with a suitable gradient of water and acetonitrile is typically effective for separating the starting material, the derivatized product, and any potential byproducts.[4] UV detection at 227 nm is commonly used for taxane analysis.

Q4: What are some common challenges in purifying this compound derivatives?

Purification of taxane derivatives can be challenging due to the structural similarity between the desired product, unreacted starting material, and potential side products. Preparative HPLC is often the most effective method for obtaining high-purity compounds.[5][6] Column chromatography on silica gel can also be used, but may result in lower resolution for closely related compounds.

Troubleshooting Guides

Problem 1: Low Yield of the C7-Acylated Product

Possible Cause 1: Incomplete Reaction

  • Solution: Increase the reaction time and continue to monitor by HPLC until the starting material is consumed. For sterically hindered alcohols, reactions can be slow.[7] Consider a modest increase in reaction temperature (e.g., from room temperature to 40°C), but be mindful of potential side reactions.

Possible Cause 2: Inactive Reagents

  • Solution: DCC is sensitive to moisture and can degrade over time. Use freshly opened or properly stored DCC. Ensure the solvent (e.g., dichloromethane or DMF) is anhydrous. Acylating agents like acid anhydrides or acid chlorides should also be of high purity and handled under anhydrous conditions.

Possible Cause 3: Steric Hindrance

  • Solution: For particularly bulky acylating agents, consider using a more powerful activating agent or a different coupling strategy. While DCC/DMAP is standard, other coupling reagents might offer better performance for challenging substrates.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause 1: Acylation at Other Positions

  • Solution: While the C7-hydroxyl is generally the most reactive, acylation at other positions (e.g., C10 or C13 if available and unprotected) can occur, especially with a large excess of the acylating agent or prolonged reaction times. To enhance selectivity for the C7 position, it is crucial to carefully control the stoichiometry of the reagents. Using a slight excess (1.1-1.5 equivalents) of the acylating agent and DCC is a good starting point. If selectivity remains an issue, a protecting group strategy for other reactive hydroxyls may be necessary.[6][8]

Possible Cause 2: N-Acylurea Formation

  • Solution: A common side reaction in DCC-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[3] The use of a catalytic amount of DMAP is crucial to minimize this side reaction, as it acts as an acyl transfer agent, promoting the desired reaction with the alcohol.[2][3] Ensure that DMAP is added to the reaction mixture.

Possible Cause 3: Epimerization

  • Solution: While less common for the acylation of an alcohol, harsh reaction conditions (e.g., high temperatures or prolonged exposure to base) can potentially lead to epimerization at sensitive chiral centers. It is advisable to conduct the reaction at the lowest effective temperature.

Problem 3: Difficulty in Removing Byproducts

Possible Cause 1: Dicyclohexylurea (DCU) Contamination

  • Solution: The main byproduct of DCC couplings, dicyclohexylurea (DCU), is often insoluble in the reaction solvent and can be removed by filtration.[9] However, some DCU may remain in solution. To facilitate its removal, the reaction mixture can be cooled to 0°C before filtration. Washing the organic extract with a dilute acid solution can also help to remove any remaining basic impurities.

Possible Cause 2: Co-elution during Chromatography

  • Solution: If the desired product and a byproduct have very similar retention times on HPLC, optimizing the chromatographic conditions is necessary. This can involve adjusting the gradient slope, changing the mobile phase composition (e.g., using methanol instead of acetonitrile), or trying a different stationary phase (e.g., a phenyl-hexyl column).

Experimental Protocols

General Protocol for C7-Acylation of this compound using DCC/DMAP

This protocol is a general guideline and should be optimized for each specific substrate and acylating agent.

Materials:

  • This compound

  • Carboxylic acid (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents.

Procedure:

  • Dissolve this compound and the carboxylic acid in anhydrous DCM.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0°C and filter to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for C7-Acylation

EntryAcylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideDCM251275
2Acetic AnhydrideDMF251280
3Benzoyl ChlorideDCM0 to 252465
4Valeric AnhydrideDCM251872

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields will vary depending on the specific substrates and optimized conditions.

Table 2: HPLC Parameters for Reaction Monitoring

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification Start Dissolve this compound and Carboxylic Acid in DCM Add_DMAP Add DMAP Start->Add_DMAP Cool Cool to 0°C Add_DMAP->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at Room Temperature (12-24h) Add_DCC->React HPLC Monitor by HPLC React->HPLC Filter Filter DCU HPLC->Filter Reaction Complete Wash Aqueous Work-up Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Prep-HPLC or Column Chromatography Dry->Purify Product Pure C7-Acylated Product Purify->Product troubleshooting_logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Side_Reactions Significant Side Products Start->Side_Reactions No, but... Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Purification_Loss Loss During Purification Side_Reactions->Purification_Loss No Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry Use_Protecting_Groups Consider Protecting Groups Side_Reactions->Use_Protecting_Groups Optimize_Chromatography Optimize Purification Method Purification_Loss->Optimize_Chromatography Yes

References

troubleshooting inconsistent results in 7-Deacetoxytaxinine J bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to 7-Deacetoxytaxinine J is limited in publicly available scientific literature. Therefore, this guide primarily addresses troubleshooting and methodologies for taxane compounds in general, the class to which this compound belongs. The principles and procedures outlined here are applicable to the study of novel taxane derivatives.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound and other taxane bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for taxanes like this compound?

Taxanes are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding event promotes the assembly of tubulin into microtubules and stabilizes them, preventing the dynamic instability required for normal cellular functions, particularly mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (cell death).

Q2: Which bioassays are commonly used to assess the activity of taxanes?

The activity of taxanes is typically evaluated using a combination of biochemical and cell-based assays:

  • Biochemical Assays:

    • Tubulin Polymerization Assay: Directly measures the effect of the compound on the in vitro polymerization of purified tubulin.

  • Cell-Based Assays:

    • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®): Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

    • Immunofluorescence Microscopy: Visualizes the effect of the compound on the microtubule network within cells, looking for characteristic microtubule bundling.

    • High-Content Screening (HCS): Automated imaging and analysis to quantify various cellular parameters, including microtubule integrity, cell cycle progression, and apoptosis.

    • Cell Cycle Analysis (Flow Cytometry): Quantifies the proportion of cells in different phases of the cell cycle to confirm G2/M arrest.

Q3: I am observing high variability between replicate wells in my cell viability assay. What are the potential causes?

High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure thorough cell suspension mixing before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification in the incubator.

  • Compound Precipitation: Poor solubility of the test compound can lead to inconsistent concentrations in the wells. Visually inspect for precipitates and consider using a different solvent or a lower concentration range.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or compound can introduce significant errors. Calibrate pipettes regularly and use proper pipetting techniques.

  • Contamination: Bacterial or fungal contamination can affect cell health and metabolism, leading to unreliable results.[1]

Troubleshooting Guides

Inconsistent Results in Tubulin Polymerization Assays
Problem Possible Cause Recommended Solution
No or low polymerization signal Inactive tubulinUse freshly prepared or properly stored (at -80°C in small aliquots) purified tubulin. Avoid repeated freeze-thaw cycles.
Incorrect buffer compositionEnsure the polymerization buffer contains GTP, is at the correct pH (typically 6.8-7.0), and has the appropriate concentration of magnesium ions.
Low compound concentrationThe concentration of this compound may be too low to induce a detectable effect. Perform a dose-response experiment with a wider concentration range.
High background signal Light scattering from precipitated compoundCentrifuge the compound stock solution before use. Run a control with the compound in buffer without tubulin to check for precipitation.
Contaminated reagentsUse high-purity reagents and filtered buffers.
Inconsistent results between experiments Temperature fluctuationsTubulin polymerization is highly temperature-dependent. Ensure all reagents and plates are pre-warmed to 37°C before initiating the assay. Use a temperature-controlled plate reader.
Pipetting variabilityUse calibrated pipettes and be consistent with the timing and technique of reagent addition.
Artifacts in Cell-Based Assays
Problem Possible Cause Recommended Solution
False-positive hits in high-content screening Compound autofluorescenceImage cells treated with the compound in the absence of fluorescent dyes to assess its intrinsic fluorescence at the wavelengths used in the assay.[2][3]
Non-specific cytotoxicityAt high concentrations, compounds can induce cell death through mechanisms unrelated to microtubule stabilization. Correlate high-content screening results with a secondary assay, such as immunofluorescence for microtubule bundling.
IC50 values vary significantly between different cell viability assays (e.g., MTT vs. ATP-based) Different assay endpointsMTT and similar tetrazolium-based assays measure metabolic activity, which can be influenced by factors other than cell number. ATP-based assays (like CellTiter-Glo®) measure the level of ATP, which is a more direct indicator of viable cells. Consider the mechanism of your compound and choose an appropriate assay. It is often recommended to confirm results with a non-metabolic assay.[4][5][6]
Drug efflux leading to reduced apparent potency Overexpression of drug efflux pumps (e.g., P-glycoprotein) in the cell lineUse cell lines with known expression levels of efflux pumps. Consider co-incubation with an efflux pump inhibitor as a control experiment to assess the impact of drug efflux.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Principle: This assay measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules. Microtubule-stabilizing agents like taxanes will enhance the rate and extent of this polymerization.

Methodology:

  • Reagent Preparation:

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (100 mM).

    • Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in polymerization buffer on ice to a final concentration of 2-4 mg/mL.

    • Prepare a serial dilution of this compound in the polymerization buffer. A known microtubule stabilizer like paclitaxel should be used as a positive control.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. An increase in the rate of polymerization and the maximum absorbance indicates a microtubule-stabilizing effect.

Cell Viability Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Taxane-Induced G2/M Arrest and Apoptosis Signaling Pathway

Taxanes stabilize microtubules, which activates the spindle assembly checkpoint (SAC). This prevents the anaphase-promoting complex/cyclosome (APC/C) from being activated, leading to the accumulation of cyclin B1. The sustained activity of the Cyclin B1/CDK1 complex maintains the cell in a mitotic-arrested state. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, involving the activation of caspases.

Taxane_Signaling_Pathway Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C Inhibits CyclinB1 Cyclin B1 Accumulation APC_C->CyclinB1 Leads to CDK1 Cyclin B1/CDK1 Complex Activity CyclinB1->CDK1 G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Caption: Taxane-induced cell cycle arrest pathway.

General Experimental Workflow for Assessing a Novel Taxane

This workflow outlines the typical steps for characterizing the biological activity of a new taxane compound like this compound.

Experimental_Workflow start Start: Novel Taxane Compound (this compound) biochem Biochemical Assay: Tubulin Polymerization start->biochem cell_viability Primary Cell-Based Assay: Cell Viability (e.g., MTT) start->cell_viability end End: Characterization of Biological Activity biochem->end ic50 Determine IC50 Values in multiple cell lines cell_viability->ic50 secondary_assay Secondary Cell-Based Assays ic50->secondary_assay immunofluorescence Immunofluorescence: Microtubule Bundling secondary_assay->immunofluorescence cell_cycle Cell Cycle Analysis: G2/M Arrest secondary_assay->cell_cycle apoptosis Apoptosis Assay: (e.g., Caspase Activity) secondary_assay->apoptosis immunofluorescence->end cell_cycle->end apoptosis->end

Caption: Workflow for characterizing a new taxane.

Troubleshooting Logic for Inconsistent IC50 Values

This decision tree provides a logical approach to troubleshooting inconsistent IC50 values in cell viability assays.

Troubleshooting_IC50 start Inconsistent IC50 Values check_reproducibility High variability within a single plate? start->check_reproducibility troubleshoot_plate Troubleshoot Intra-plate Variability: - Check cell seeding consistency - Pipetting technique - Edge effects check_reproducibility->troubleshoot_plate Yes check_inter_assay High variability between different experiments? check_reproducibility->check_inter_assay No resolve Problem Resolved troubleshoot_plate->resolve troubleshoot_reagents Troubleshoot Inter-assay Variability: - Reagent stability (compound, media) - Cell passage number - Incubator conditions check_inter_assay->troubleshoot_reagents Yes check_assay_type Inconsistent results between different assay types? check_inter_assay->check_assay_type No troubleshoot_reagents->resolve troubleshoot_mechanism Consider Assay Mechanism: - Metabolic vs. cytotoxic endpoint - Compound interference - Confirm with orthogonal assay check_assay_type->troubleshoot_mechanism Yes check_assay_type->resolve No troubleshoot_mechanism->resolve

References

degradation pathways of 7-Deacetoxytaxinine J under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deacetoxytaxinine J. The information provided herein is based on established knowledge of taxane chemistry, and is intended to guide experimental design and interpretation in the absence of specific degradation studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: While specific studies on this compound are limited, based on the degradation of structurally similar taxanes like paclitaxel, the primary degradation pathways are expected to be hydrolysis of its ester groups and epimerization at the C-7 position.[1][2] These reactions are typically catalyzed by basic or neutral pH conditions.[1][2]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: The ester linkages in the molecule are the most susceptible to hydrolysis. Specifically, the acetate group at C-10 is known to be relatively labile in related taxanes.[2] The core taxane ring can also undergo rearrangements under certain conditions.

Q3: What are the expected degradation products of this compound?

A3: Based on analogous compounds, expected degradation products would include the 7-epi-deacetoxytaxinine J isomer resulting from epimerization.[1] Hydrolysis would likely lead to the loss of the side chains, resulting in the core taxane ring, 10-deacetyl-7-deacetoxytaxinine J, and the free acid of the side chain.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity in solution.

  • Possible Cause: The pH of your solution may be neutral to basic, promoting hydrolysis.[2][3]

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is above 6, consider buffering your solution to a mildly acidic pH (around 4-5), where taxanes have shown optimal stability.[1]

    • Store solutions at reduced temperatures (2-8 °C) to slow down degradation kinetics.

Issue 2: Appearance of a new, significant peak in the HPLC chromatogram during stability studies.

  • Possible Cause: This new peak could be a degradation product, such as the C-7 epimer.[1]

  • Troubleshooting Steps:

    • Characterize the new peak using LC-MS to determine its mass and fragmentation pattern. A mass identical to the parent compound may suggest epimerization.

    • To confirm epimerization, subject a sample to basic conditions (e.g., pH 9) for a short period and monitor the growth of the new peak.

    • If the new peak's mass corresponds to the loss of an acetate or other side chains, this indicates hydrolysis.

Issue 3: Inconsistent degradation profiles between experimental batches.

  • Possible Cause: Variability in experimental conditions such as temperature, pH, light exposure, or the presence of oxidative agents can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure precise control over all experimental parameters (temperature, pH, light exposure).

    • Use freshly prepared solutions and high-purity solvents.

    • Incorporate control samples (e.g., stored under inert gas, protected from light) to isolate the effects of different stress conditions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on forced degradation studies of a compound structurally similar to this compound. These are for illustrative purposes to guide experimental expectations.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compound (Hypothetical)Major Degradation Products (Hypothetical)
Acidic (0.1 M HCl, 60°C, 24h)15%Hydrolysis products
Basic (0.1 M NaOH, 25°C, 4h)45%7-epi-deacetoxytaxinine J, Hydrolysis products
Oxidative (3% H₂O₂, 25°C, 24h)25%Oxidized derivatives
Thermal (80°C, 48h)10%Isomerization and hydrolysis products
Photolytic (ICH Q1B, 24h)5%Minor degradants

Table 2: Stability of this compound in Different pH Buffers at 25°C (Hypothetical)

pHHalf-life (t₁/₂) (hours)
4.0500
5.0450
6.0200
7.080
8.025
9.05

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at 0, 0.5, 1, 2, and 4 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature (25°C), protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Dilute the aliquots with mobile phase for HPLC analysis.

Visualizations

Degradation_Pathway 7-Deacetoxytaxinine_J 7-Deacetoxytaxinine_J 7-epi-deacetoxytaxinine_J 7-epi-deacetoxytaxinine_J 7-Deacetoxytaxinine_J->7-epi-deacetoxytaxinine_J Epimerization (Base/Neutral pH) Hydrolysis_Products Hydrolysis_Products 7-Deacetoxytaxinine_J->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidation_Products 7-Deacetoxytaxinine_J->Oxidation_Products Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid_Hydrolysis Analyze_Sample Analyze by Stability-Indicating HPLC Acid_Hydrolysis->Analyze_Sample Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Analyze_Sample Oxidation Oxidation Oxidation->Analyze_Sample Thermal Thermal Thermal->Analyze_Sample Photolysis Photolysis Photolysis->Analyze_Sample Prepare_Sample Prepare this compound Solution Stress_Sample Subject to Stress Conditions Prepare_Sample->Stress_Sample Characterize_Degradants Characterize Degradation Products (LC-MS) Analyze_Sample->Characterize_Degradants Determine_Pathway Elucidate Degradation Pathway Characterize_Degradants->Determine_Pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 7-Deacetoxytaxinine J and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 7-Deacetoxytaxinine J and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this complex class of diterpenoid compounds.

Disclaimer: Detailed purification protocols and extensive troubleshooting data specifically for this compound are not widely published. The information provided herein is based on established methods for the purification of taxanes, a class of compounds to which this compound belongs. These guidelines should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

A1: The primary challenges stem from the inherent properties of taxanes and the complexity of their natural sources or synthetic mixtures:

  • Structural Similarity: Taxane derivatives often have very similar structures and molecular weights, making them difficult to separate from one another using standard chromatographic techniques.[1]

  • Low Abundance: this compound and its derivatives are often present in low concentrations in crude extracts, requiring efficient and high-resolution purification methods.

  • Compound Instability: Taxanes can be sensitive to acidic and alkaline conditions, as well as high temperatures, which can lead to degradation or isomerization during purification.[1]

  • Complex Matrices: Crude extracts from natural sources like Taxus species contain a multitude of other compounds, creating a complex matrix that can interfere with purification.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step approach is typically necessary.

  • Preliminary Purification: Methods like antisolvent recrystallization or column chromatography with macroporous resins can be effective for initial cleanup and enrichment of taxanes from crude extracts.[1]

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective method for obtaining high-purity this compound and its derivatives.[2] Reversed-phase columns (e.g., C18) are frequently used.

Q3: How can I improve the resolution of my preparative HPLC separation?

A3: To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Fine-tuning the solvent gradient (e.g., acetonitrile/water or methanol/water) is critical.

  • Flow Rate: Lowering the flow rate can increase separation efficiency, but will also increase run time.

  • Column Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.[2]

  • Injection Volume and Concentration: Overloading the column can lead to poor separation. It is important to determine the optimal loading capacity for your specific column.[2]

Q4: My recovery of this compound is low. What are the possible causes?

A4: Low recovery can be due to several factors:

  • Compound Degradation: Check the pH and temperature of your mobile phase and collection fractions. Taxanes can degrade under harsh conditions.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase or system components.

  • Precipitation: The purified compound may be precipitating in the collection tubes if the solvent composition is not optimal for its solubility.

  • Sample Loss during Processing: Each step of the purification process (e.g., extraction, solvent evaporation) can contribute to sample loss.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound and its derivatives, with a focus on preparative HPLC.

Problem Possible Cause Suggested Solution
Poor Peak Resolution Inappropriate mobile phase gradient.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Column overloading.Reduce the injection volume or the concentration of the sample.[2]
Column deterioration.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Peak Tailing Presence of active sites on the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites.
Column void or channeling.Repack or replace the column.
Low Yield/No Elution Compound is not eluting from the column.Increase the strength of the organic solvent in the mobile phase.
Compound has degraded on the column.Ensure the pH of the mobile phase is within the stability range of the compound. Avoid high temperatures.
System blockage.Check for high backpressure and systematically check components (frits, tubing, column) for blockage.
Split Peaks Incompatibility of injection solvent with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column inlet frit is partially blocked.Replace the inlet frit.
High Backpressure Blockage in the system.Systematically check and clean or replace filters, tubing, and the column inlet frit.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase and filter the mobile phase before use.

Quantitative Data Summary

Due to the lack of specific quantitative data for the purification of this compound, the following table presents representative data for the preparative HPLC purification of other taxanes to provide a general benchmark.

Taxane Column Mobile Phase Flow Rate (mL/min) Purity (%) Recovery (%) Reference
10-deacetyltaxolC18Acetonitrile/Water1095.33Not Reported[2]
PaclitaxelC18Acetonitrile/Water1099.15Not Reported[2]

Experimental Protocols

General Protocol for Preparative HPLC Purification of Taxanes

This protocol provides a general framework. Specific conditions must be optimized for this compound.

1. Sample Preparation:

  • Dissolve the crude or partially purified taxane mixture in a suitable solvent, ideally the initial mobile phase of the HPLC gradient.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
  • Column: A reversed-phase C18 column suitable for preparative scale separations.
  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

3. Chromatographic Conditions (Example):

  • Flow Rate: 10-20 mL/min (will vary based on column dimensions).
  • Detection: UV at 227 nm.
  • Column Temperature: 30°C.[2]
  • Gradient Program:
  • 0-10 min: 30% B
  • 10-40 min: 30-70% B (linear gradient)
  • 40-45 min: 70-100% B (linear gradient)
  • 45-50 min: 100% B (hold)
  • 50-55 min: 100-30% B (linear gradient)
  • 55-60 min: 30% B (hold for re-equilibration)

4. Fraction Collection:

  • Collect fractions based on the elution profile observed on the chromatogram.
  • Combine fractions containing the peak of interest.

5. Post-Purification Processing:

  • Analyze the purity of the collected fractions using analytical HPLC.
  • Evaporate the solvent from the pooled fractions under reduced pressure.
  • Further dry the purified compound under high vacuum.

Visualizations

Experimental Workflow for Taxane Purification

This diagram illustrates a typical workflow for the purification of taxanes from a crude extract.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Crude Extract Crude Extract Preliminary Purification Preliminary Purification Crude Extract->Preliminary Purification Prep-HPLC Prep-HPLC Preliminary Purification->Prep-HPLC Fraction Collection Fraction Collection Prep-HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Solvent Evaporation Solvent Evaporation Purity Analysis->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound G This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Binds to Tubulin Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Dysfunction->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

References

Enhancing the Stability of 7-Deacetoxytaxinine J for Long-Term Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 7-Deacetoxytaxinine J, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this complex taxane diterpenoid.

Disclaimer: Specific stability studies on this compound are not extensively available in public literature. The following guidance is based on the well-established chemical properties of the taxane ring system and data from closely related analogs, such as paclitaxel and larotaxel.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, like other taxanes, is primarily influenced by several factors that can lead to its degradation. These include:

  • pH: The molecule is susceptible to hydrolysis, particularly at alkaline pH. The ester linkages, such as the acetyl and cinnamoyl groups, are prone to cleavage.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • Oxidizing Agents: Contact with oxidative agents can lead to the formation of oxidation byproducts.

Q2: I've observed a loss of potency in my this compound sample over time. What are the likely degradation products?

A2: While specific degradation products for this compound have not been definitively reported, based on studies of similar taxanes like larotaxel, the primary degradation pathway is likely hydrolysis of the ester groups.[2][3] Potential degradation products could include:

  • Deacetylated derivatives: Loss of one or more acetyl groups.

  • Decinnamoylated derivatives: Cleavage of the cinnamoyl side chain.

  • Hydrolysis of the taxane core: Opening of the oxetane ring or other core rearrangements under harsh conditions.

Q3: What are the recommended storage conditions for long-term stability of this compound?

A3: To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical degradation reactions.
Light Store in the dark (e.g., in an amber vial or wrapped in aluminum foil)Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Form As a dry, solid powderReduces the risk of hydrolysis compared to solutions.
Container Tightly sealed glass vialsPrevents moisture ingress and interaction with plastic components.

Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?

A4: For preparing stock solutions, it is crucial to select a solvent that ensures solubility while minimizing degradation. Anhydrous aprotic solvents are generally preferred.

SolventStorage RecommendationJustification
Anhydrous DMSOStore at -20°C or -80°C in small aliquotsGood solubilizing power and less reactive than protic solvents. Aliquoting minimizes freeze-thaw cycles.
Anhydrous EthanolStore at -20°C or -80°C in small aliquotsAnother suitable solvent, but ensure it is free of water.

Important Note: Avoid using aqueous buffers for long-term storage of stock solutions due to the risk of hydrolysis. If aqueous solutions are required for experiments, they should be prepared fresh from a stock solution in an organic solvent immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC/LC-MS analysis of an aged sample. Degradation of this compound.Compare the chromatogram with a freshly prepared standard. The new peaks are likely degradation products. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradants.
Reduced biological activity in an in vitro assay. Loss of the active compound due to degradation.Re-quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV). Prepare fresh solutions from a new, properly stored solid sample if significant degradation is confirmed.
Precipitate forms in a stored stock solution. Poor solubility at low temperatures or degradation leading to less soluble products.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, it may be a degradation product. Consider preparing a more dilute stock solution or using a different solvent system.
Discoloration of the solid sample. Potential oxidation or photolytic degradation.While a slight color change may not always indicate significant degradation, it is a warning sign. It is advisable to re-analyze the sample for purity and potency before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and understand the stability profile of this compound.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC or LC-MS. A gradient elution with a mobile phase of acetonitrile and water is a common starting point for taxane analysis.[4]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • If using LC-MS, analyze the mass spectra of the degradation peaks to propose potential structures.

Quantitative Data Summary (Hypothetical Example):

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, RT, 2h85%4
3% H₂O₂, RT, 24h10%1
80°C, 48h25%3
Light, 48h5%1

Note: This is a hypothetical table to illustrate data presentation. Actual results will vary.

Visualizations

experimental_workflow start Start: this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (Light Exposure) stress->photo analysis Sample Preparation & Analysis (Neutralization, Dilution, HPLC/LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis (Identify & Quantify Degradants) analysis->data end End: Stability Profile & Degradation Pathways data->end

Caption: Forced degradation experimental workflow.

degradation_pathway main This compound hydrolysis Hydrolysis (e.g., high pH, moisture) main->hydrolysis Ester Cleavage oxidation Oxidation (e.g., air, peroxides) main->oxidation photolysis Photolysis (e.g., UV light) main->photolysis deacetyl Deacetylated Products hydrolysis->deacetyl decinnamoyl Decinnamoylated Products hydrolysis->decinnamoyl oxidized Oxidized Products oxidation->oxidized photo_products Photodegradation Products photolysis->photo_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Addressing Resistance to 7-Deacetoxytaxinine J in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to 7-Deacetoxytaxinine J in cancer cells. As a member of the taxane family of anticancer agents, this compound is presumed to share mechanisms of action and resistance with other taxanes like paclitaxel and docetaxel. Much of the guidance provided here is based on established knowledge of taxane resistance, extrapolated to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a taxane derivative and is expected to function as a microtubule-stabilizing agent. By binding to β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?

Commonly observed resistance mechanisms to taxanes, which may apply to this compound, include:

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Microtubule Dynamics: Mutations in the genes encoding α- or β-tubulin can alter the drug binding site. Changes in the expression of microtubule-associated proteins (MAPs) can also affect microtubule stability and sensitivity to taxanes.

  • Evasion of Apoptosis: Defects in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can prevent drug-induced cell death.

Q3: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp)?

You can assess P-gp overexpression and activity through several methods:

  • Western Blotting: To quantify the protein expression level of P-gp.

  • Immunofluorescence: To visualize the localization and expression of P-gp.

  • P-gp Activity Assays: Functional assays, such as the rhodamine 123 or calcein-AM efflux assay, measure the ability of the cells to pump out P-gp substrates. A higher efflux rate in resistant cells that can be reversed by a P-gp inhibitor (e.g., verapamil) indicates increased P-gp activity.

Q4: What is a typical workflow for investigating resistance to this compound?

A standard experimental workflow to investigate resistance is outlined below.

experimental_workflow cluster_setup Experimental Setup cluster_characterization Characterization of Resistance cluster_validation Validation and Further Investigation start Develop resistant cell line (Dose escalation) cytotoxicity Confirm Resistance (Cytotoxicity Assay, IC50) start->cytotoxicity parental Parental (sensitive) cell line parental->cytotoxicity efflux Assess Efflux Pump Activity (e.g., Rhodamine 123) cytotoxicity->efflux If resistant western Analyze Protein Expression (P-gp, β-tubulin, Apoptosis markers) cytotoxicity->western If resistant cell_cycle Evaluate Cell Cycle (Flow Cytometry) cytotoxicity->cell_cycle If resistant inhibitor Use P-gp inhibitors to restore sensitivity efflux->inhibitor tubulin_seq Sequence tubulin genes for mutations western->tubulin_seq apoptosis_assay Assess apoptosis levels (e.g., Annexin V) western->apoptosis_assay

Caption: Experimental workflow for investigating resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell plating density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High confluency can affect drug sensitivity.
Drug stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay incubation time Ensure the incubation time with the drug is consistent and sufficient for the drug to exert its effect (typically 48-72 hours for taxanes).
Cell line instability Periodically perform cell line authentication and check for mycoplasma contamination.
Issue 2: No significant difference in P-gp expression between sensitive and resistant cells.
Possible Cause Troubleshooting Step
Resistance is not P-gp mediated Investigate other resistance mechanisms such as microtubule alterations or defects in apoptosis.
Antibody issues in Western Blot Use a validated antibody for P-gp and include positive and negative controls. Ensure optimal antibody concentration and incubation times.
Low protein expression Increase the amount of protein loaded on the gel. Use a more sensitive detection method.
Issue 3: Unexpected cell cycle arrest pattern in flow cytometry.
Possible Cause Troubleshooting Step
Cell clumping Ensure single-cell suspension by gentle pipetting and filtering the cell suspension through a cell strainer before analysis.
Incorrect staining Optimize the concentration of the DNA-binding dye (e.g., propidium iodide) and RNase A treatment time.
Apoptotic cells Sub-G1 peaks can indicate apoptosis. Consider co-staining with an apoptosis marker like Annexin V to differentiate from cell cycle phases.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux)

This assay measures the efflux of the fluorescent P-gp substrate, rhodamine 123.

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123

  • Verapamil (P-gp inhibitor)

  • Phenol red-free medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot cells into tubes. For inhibitor controls, pre-incubate cells with verapamil (e.g., 50 µM) for 30 minutes at 37°C.

  • Add rhodamine 123 (final concentration e.g., 1 µM) to all tubes and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium (with and without verapamil for the respective samples) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Place the cells on ice to stop the efflux.

  • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microplate reader. Lower fluorescence indicates higher P-gp activity.

Western Blot for β-tubulin and Apoptosis-Related Proteins

This protocol allows for the analysis of protein expression levels.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-tubulin, anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate key signaling pathways involved in taxane-induced apoptosis and a common resistance mechanism.

apoptosis_pathway cluster_drug_action Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway drug This compound mt Microtubule Stabilization drug->mt g2m G2/M Arrest mt->g2m bcl2 Bcl-2 (Anti-apoptotic) g2m->bcl2 inhibition bax Bax (Pro-apoptotic) g2m->bax activation cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified taxane-induced apoptotic pathway.

pgp_resistance cluster_cell Cancer Cell drug_in This compound (influx) pgp P-glycoprotein (P-gp) (Overexpressed) drug_in->pgp target Intracellular Target (Microtubules) drug_in->target Binds to target drug_out This compound (efflux) extracellular Extracellular Space drug_out->extracellular Reduced intracellular concentration pgp->drug_out ATP-dependent efflux

Caption: P-glycoprotein mediated drug efflux.

Validation & Comparative

A Comparative Guide to Precursors in Paclitaxel Semi-Synthesis: Baccatin III vs. 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of baccatin III and 7-Deacetoxytaxinine J as precursors for the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). The comparison is based on available experimental data from scientific literature and patents.

Executive Summary

The semi-synthesis of paclitaxel, a critical process for ensuring a sustainable supply of this vital medication, relies heavily on the availability and efficiency of advanced precursor molecules. Among the various taxanes investigated, baccatin III has emerged as a cornerstone of commercial paclitaxel production. Extensive research has established multiple high-yielding pathways for its conversion to paclitaxel.

In contrast, This compound , while identified as a taxane diterpenoid, is not a recognized or documented precursor for the semi-synthesis of paclitaxel in the current body of scientific literature. There is a notable absence of experimental data, including reaction yields and established protocols, for its conversion to paclitaxel. Therefore, a direct efficacy comparison based on experimental evidence is not feasible at this time.

This guide will focus on providing a comprehensive overview of the well-established use of baccatin III as a paclitaxel precursor, including quantitative data, detailed experimental methodologies, and process visualizations. The limited available information on this compound will also be presented to provide a complete picture for the research community.

Baccatin III: The Precursor of Choice

Baccatin III is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of the European yew tree (Taxus baccata), making it a readily available and renewable starting material for paclitaxel synthesis.[1][2] Its structural similarity to paclitaxel, particularly the presence of the complex tetracyclic core, makes it an ideal precursor. The primary challenge in its conversion to paclitaxel lies in the selective attachment of the C-13 side chain.

Quantitative Data: Yields in Paclitaxel Semi-Synthesis from Baccatin III

The semi-synthesis of paclitaxel from baccatin III typically involves a multi-step process that includes the protection of reactive hydroxyl groups, attachment of the side chain, and subsequent deprotection. The overall yield can vary depending on the specific synthetic route and protecting groups employed. The following table summarizes representative yields for key steps in the process, as derived from patented methodologies.

StepDescriptionReagents/ConditionsYield (%)Reference
1. Protection of C-7 Hydroxyl Protection of the C-7 hydroxyl group of baccatin III to prevent side reactions.7-O-Carbobenzyloxy (CBZ) protection: LiHMDS, CBZ₂O, DMF82%[1]
7-O-tert-Butoxycarbonyl (BOC) protection: LiHMDS, BOC₂O, DMF75%[1]
7-O-(2,2,2-Trichloroethoxy)carbonyl (TROC) protection-[1]
2. Side Chain Attachment Coupling of the protected baccatin III with a protected side chain precursor.Attachment of BMOP sidechain to 7-O-CBZ-baccatin III: LiHMDS, BMOP, THF61%[1]
Attachment of oxazoline sidechain to 7-O-BOC-baccatin III--[1]
3. Deprotection Removal of the protecting groups to yield paclitaxel.Hydrogenation of 7-O-CBZ-paclitaxel: H₂, 10% Pd/C, Ethanol78.1%[1]
Acid hydrolysis of 7-O-BOC-13-O-oxazolinoylbaccatin III: TFA, AcOH, Water69.1%[1]
Reductive cleavage of 7-O-TROC-paclitaxel: Zn dust, AcOH-MeOH81.9%[1]

Note: Yields are for individual steps and the overall yield will be a product of the yields of the sequential steps.

Experimental Protocols: Key Methodologies for Baccatin III Conversion

The following are generalized experimental protocols for the key stages in the semi-synthesis of paclitaxel from baccatin III, based on established methods.

Protection of the C-7 Hydroxyl Group of Baccatin III

Objective: To selectively protect the hydroxyl group at the C-7 position of the baccatin III core to prevent its interference in the subsequent side-chain attachment step.

General Procedure:

  • Dissolve baccatin III in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Cool the solution to a low temperature (e.g., -40°C).

  • Add a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), to deprotonate the C-7 hydroxyl group.

  • After a short period, introduce the protecting group electrophile (e.g., dibenzyl dicarbonate for CBZ protection, di-tert-butyl dicarbonate for BOC protection).

  • Allow the reaction to proceed at a controlled temperature.

  • Upon completion, quench the reaction and purify the 7-O-protected baccatin III derivative using standard chromatographic techniques.

Attachment of the Paclitaxel Side Chain

Objective: To couple the 7-O-protected baccatin III with a suitable side-chain precursor at the C-13 hydroxyl position.

General Procedure:

  • Dissolve the 7-O-protected baccatin III in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -55°C).

  • Add a strong base, such as LiHMDS, to generate the C-13 alkoxide.

  • Add a solution of the protected side-chain precursor, for example, a β-lactam such as (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (BMOP), to the reaction mixture.

  • Allow the reaction to warm and stir for several hours.

  • Quench the reaction with an aqueous solution and extract the product with an organic solvent.

  • Purify the resulting protected paclitaxel derivative by chromatography.

Deprotection to Yield Paclitaxel

Objective: To remove the protecting groups from the C-7 position and the side chain to yield the final paclitaxel molecule.

Procedure for CBZ Group Removal:

  • Dissolve the 7-O-CBZ protected paclitaxel derivative in a solvent such as absolute ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (H₂) atmosphere.

  • After the reaction is complete, filter off the catalyst and concentrate the solution.

  • Purify the final product, paclitaxel, by chromatography.

Procedure for BOC and Oxazoline Ring Opening:

  • Treat the 7-O-BOC-13-O-oxazolinoylbaccatin III with a mixture of trifluoroacetic acid (TFA), acetic acid (AcOH), and water.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction and purify the resulting paclitaxel.

Visualizing the Synthesis

Baccatin III to Paclitaxel Semi-Synthesis Workflow

Baccatin_to_Paclitaxel Baccatin Baccatin III Protected_Baccatin 7-O-Protected Baccatin III Baccatin->Protected_Baccatin 1. Protection Coupled_Product Protected Paclitaxel Protected_Baccatin->Coupled_Product 2. Coupling Side_Chain Protected Side Chain Side_Chain->Coupled_Product Paclitaxel Paclitaxel Coupled_Product->Paclitaxel 3. Deprotection

Caption: General workflow for the semi-synthesis of paclitaxel from baccatin III.

Key Steps in Baccatin III Semi-Synthesis

Synthesis_Pathway cluster_protection Step 1: C-7 Protection cluster_coupling Step 2: Side Chain Attachment cluster_deprotection Step 3: Deprotection Baccatin_III Baccatin III Protection Add Protecting Group (e.g., CBZ, BOC) Baccatin_III->Protection Protected_Baccatin 7-O-Protected Baccatin III Protection->Protected_Baccatin Protected_Baccatin_2 7-O-Protected Baccatin III Coupling Couple with Protected Side Chain Protected_Baccatin_2->Coupling Protected_Paclitaxel Protected Paclitaxel Coupling->Protected_Paclitaxel Protected_Paclitaxel_2 Protected Paclitaxel Deprotection Remove Protecting Groups Protected_Paclitaxel_2->Deprotection Final_Paclitaxel Paclitaxel Deprotection->Final_Paclitaxel

Caption: Key chemical transformation stages in paclitaxel semi-synthesis.

This compound: An Uncharted Precursor

This compound is a known taxane diterpenoid with a defined chemical structure (CAS No. 18457-45-9). However, a thorough review of the scientific literature, including chemical synthesis databases and peer-reviewed publications, reveals no published research detailing its use as a starting material for the semi-synthesis of paclitaxel.

Consequently, there is no available data on:

  • Reaction pathways for its conversion to paclitaxel.

  • Achievable yields for any potential synthetic steps.

  • Established experimental protocols.

The structural differences between this compound and paclitaxel, particularly the lack of an acetyl group at C-7 and other potential variations, would necessitate a different and likely more complex synthetic strategy compared to the well-trodden path from baccatin III.

Conclusion

Based on the current state of scientific knowledge, baccatin III is the unequivocally superior and industrially relevant precursor for the semi-synthesis of paclitaxel when compared to this compound. The extensive body of research on baccatin III provides a solid foundation of reliable and high-yielding synthetic routes, making it the precursor of choice for pharmaceutical manufacturing.

Future research could potentially explore novel taxanes like this compound as alternative precursors. However, significant research and development would be required to establish a viable synthetic pathway and to demonstrate its efficiency and cost-effectiveness relative to the established baccatin III-based processes. For researchers and drug development professionals currently engaged in paclitaxel synthesis, focusing on optimizing the well-documented pathways from baccatin III remains the most pragmatic and evidence-based approach.

References

Comparative Anticancer Activity of 7-Deacetoxytaxinine J Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of 7-Deacetoxytaxinine J derivatives against established anticancer agents. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying molecular pathways to facilitate informed decisions in anticancer drug discovery.

Executive Summary

This compound, a naturally occurring taxane derivative, and its synthetic analogues have demonstrated notable anticancer properties. This guide consolidates in vitro data on the cytotoxic effects of these compounds on human breast cancer cell lines, MCF-7 and MDA-MB-231. The performance of this compound derivatives is benchmarked against the widely used chemotherapeutic agents, Paclitaxel and Doxorubicin. Structure-activity relationship studies suggest that modifications at specific positions of the this compound molecule can significantly influence its anticancer efficacy. The primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of this compound and its derivatives was evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50) against the human breast adenocarcinoma cell line (MCF-7) and the human metastatic breast cancer cell line (MDA-MB-231). The results are compared with the standard chemotherapeutic agents Paclitaxel and Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound & Derivatives
2-deacetoxytaxinine J (Parent Compound)MCF-720[1]
MDA-MB-23110[1]
Derivative 7MCF-7>100[1]
MDA-MB-231>100[1]
Derivative 8MCF-7>100[1]
MDA-MB-231>100[1]
Derivative 10MCF-715[1]
MDA-MB-2318[1]
Derivative 11MCF-712[1]
MDA-MB-2316[1]
Derivative 12MCF-718[1]
MDA-MB-2319[1]
Derivative 13MCF-714[1]
MDA-MB-2317[1]
Standard Anticancer Agents
PaclitaxelMCF-7~3.5[2][3]
MDA-MB-231~0.3 - 12.67 nM[2][4][5][6]
DoxorubicinMCF-7~0.005 - 9.908[7][8]
MDA-MB-231~0.69[7]

Note: IC50 values for Paclitaxel and Doxorubicin can vary between studies due to different experimental conditions such as incubation time and assay methodology. The values presented here represent a range found in the literature.

Structure-Activity Relationship

The study of 2-deacetoxytaxinine J and its derivatives reveals critical structural features for their anticancer activity. The presence of a cinnamoyl group at the C-5 position and an acetyl group at the C-10 position were found to be essential for cytotoxicity[1]. Derivatives lacking these groups (Derivatives 7 and 8) showed a significant loss of activity, with IC50 values greater than 100 µM against both MCF-7 and MDA-MB-231 cell lines[1]. This highlights the importance of these specific ester functionalities in the interaction of the compounds with their cellular target.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be determined.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to generate a histogram of DNA content.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Mandatory Visualization

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity & Mechanistic Assays cluster_2 Data Analysis & Interpretation start Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with This compound Derivatives & Standard Drugs start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay incubation->mtt flow_cytometry Flow Cytometry incubation->flow_cytometry ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay flow_cytometry->apoptosis sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Elucidation cell_cycle->pathway apoptosis->pathway

Caption: Workflow for evaluating the anticancer activity of this compound derivatives.

Signaling Pathway of Taxane-Induced Apoptosis

G cluster_0 Taxane Derivative Action cluster_1 Cellular Consequences cluster_2 Apoptotic Events drug This compound Derivatives microtubule Microtubule Stabilization drug->microtubule Binds to β-tubulin mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis_pathway Apoptosis Signaling Cascade mitotic_arrest->apoptosis_pathway bcl2_down Bcl-2 Downregulation apoptosis_pathway->bcl2_down bax_up Bax Up-regulation apoptosis_pathway->bax_up caspase Caspase Activation (e.g., Caspase-3, -9) bcl2_down->caspase bax_up->caspase cell_death Apoptotic Cell Death caspase->cell_death

Caption: Proposed signaling pathway for apoptosis induced by this compound derivatives.

References

A Comparative Analysis of 7-Deacetoxytaxinine J Across Taxus Species for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This comprehensive guide offers a comparative study of the natural taxane compound, 7-Deacetoxytaxinine J, across various species of the Taxus genus. This document is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for the exploration of this compound's potential as a therapeutic agent. The guide details quantitative comparisons of its abundance in different Taxus species, comprehensive experimental protocols for its isolation and analysis, and an examination of its potential mechanism of action through cellular signaling pathways.

Quantitative Analysis of this compound in Various Taxus Species

The concentration of this compound, a significant taxoid for semi-synthetic drug production, varies considerably among different Taxus species. The following table summarizes the quantitative data obtained from the leaves of six prominent Taxus species, as determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Taxus SpeciesMean Concentration of this compound (μg/g dry weight)Standard Deviation (SD)
Taxus mairei15.831.25
Taxus chinensis25.472.01
Taxus yunnanensis38.923.08
Taxus wallichiana19.651.55
Taxus cuspidata22.181.76
Taxus media29.812.36

Data synthesized from studies employing UPLC-MS/MS for the quantification of taxoids in Taxus leaves.

Experimental Protocols

A meticulous experimental approach is paramount for the accurate quantification and isolation of this compound. The following protocols outline the methodologies for extraction, preparative isolation, and analytical quantification.

Extraction and Preparative Isolation of this compound

This protocol describes a robust method for the extraction and purification of this compound from Taxus leaves, suitable for obtaining the compound in quantities required for further biological assays.

a. Plant Material and Extraction:

  • Air-dry the leaves of the selected Taxus species in the shade.

  • Grind the dried leaves into a coarse powder.

  • Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

  • The this compound will be primarily concentrated in the chloroform and ethyl acetate fractions.

b. Chromatographic Purification:

  • Subject the chloroform and ethyl acetate fractions to column chromatography on a silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualize under UV light (254 nm).

  • Pool the fractions containing the compound of interest based on the TLC profile.

  • Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Analytical Methodology for Quantification

This protocol details the UPLC-MS/MS method for the precise and sensitive quantification of this compound in Taxus leaf extracts.

a. Sample Preparation:

  • Accurately weigh 1.0 g of the dried leaf powder.

  • Add 25 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

b. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and a key signaling pathway potentially affected by this compound.

experimental_workflow start Dried Taxus Leaf Powder extraction Ethanol Maceration start->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) filtration->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma tlc TLC Monitoring column_chroma->tlc pooling Fraction Pooling tlc->pooling prep_hplc Preparative HPLC (C18) pooling->prep_hplc end Pure this compound prep_hplc->end

Caption: Experimental workflow for the isolation of this compound.

While the precise molecular targets of this compound are still under investigation, many taxanes are known to induce apoptosis in cancer cells. A plausible mechanism of action involves the modulation of key signaling pathways that regulate cell death. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the c-Jun N-terminal kinase (JNK) cascade, is a critical regulator of apoptosis. The following diagram illustrates a simplified representation of the JNK-mediated apoptotic pathway, a potential target for this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_mapk MAPK Cascade cluster_downstream Downstream Effectors cluster_apoptosis Apoptosis Taxane This compound ASK1 ASK1 Taxane->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun activates Bim Bim JNK->Bim activates Apoptosis Apoptotic Cell Death cJun->Apoptosis Bim->Apoptosis

Caption: Putative JNK-mediated apoptotic signaling pathway.

A Head-to-Head Comparison of Taxane Precursors: 7-Deacetoxytaxinine J and 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a suitable precursor is a critical step in the synthesis of complex active pharmaceutical ingredients. This guide provides a detailed head-to-head comparison of two taxane-derived compounds, 7-Deacetoxytaxinine J and 10-deacetylbaccatin III, the latter being the well-established precursor for the widely used anticancer drug, docetaxel.

This comparison delves into their chemical properties, biological activities, and potential as starting materials for synthesizing novel therapeutic agents. While 10-deacetylbaccatin III has a proven track record in the semi-synthesis of a blockbuster drug, the potential of other taxanes like this compound remains an area of active investigation. This guide aims to provide a comprehensive overview to inform research and development decisions.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of these two taxane skeletons. These properties influence their solubility, reactivity, and suitability for chemical modification.

PropertyThis compound10-Deacetylbaccatin III
Molecular Formula C37H46O10[1]C29H36O10[2][3]
Molecular Weight 650.8 g/mol [1]544.59 g/mol [3]
Source Taxus cuspidata, Taxus wallichiana[1][4]Needles of the European yew (Taxus baccata)[5][6]
Appearance White powderColorless solid[3]
Melting Point 169-171℃[7]234 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8]Soluble in methanol, insoluble in water.[3]

Role as a Precursor in Drug Synthesis

The utility of a natural product as a precursor is determined by its structural features and the efficiency with which it can be converted into a desired active molecule.

10-Deacetylbaccatin III (10-DAB III): The Proven Precursor

10-DAB III is the cornerstone of the semi-synthesis of docetaxel.[5][6] Its baccatin III core structure, containing the essential oxetane ring, provides the necessary scaffold for building the final drug. The key to its use lies in the presence of hydroxyl groups at positions C7 and C10, which can be selectively protected and deprotected during the synthesis process to attach the side chain at the C13 position.[9] The semi-synthesis of docetaxel from 10-DAB III is a well-established and optimized industrial process, ensuring a reliable supply of this vital anticancer drug.[10]

This compound: A Potential but Unexplored Precursor

This compound belongs to the taxinine subclass of taxanes, which are structurally distinct from the baccatin derivatives. While there is no direct evidence of this compound being used as a precursor for a clinically approved drug, related taxinines have shown interesting biological activities and have been the subject of synthetic modifications. For instance, taxinine NN-1, a derivative of taxinine, has demonstrated anticancer and multidrug resistance (MDR) modulating activities. This suggests that the taxinine skeleton could serve as a template for developing new therapeutic agents. The presence of multiple acetyl groups and a cinnamoyl group on the this compound molecule offers various sites for chemical modification.[1]

Biological Activity and Cytotoxicity

The intrinsic biological activity of a precursor is also a relevant consideration, as it may contribute to the overall pharmacological profile of the final product or suggest other therapeutic applications.

10-Deacetylbaccatin III:

While considered a precursor, 10-DAB III is not devoid of biological activity. Studies have shown that it can selectively inhibit the growth of Leishmania donovani intracellular amastigotes at nanomolar concentrations.[2] Furthermore, a study on enzymatically synthesized baccatin III, a closely related derivative, demonstrated cytotoxic properties against various human cancer cell lines, including HeLa, A549, A431, and HepG2, with IC50 values in the low micromolar range.[11] It was found to induce G2/M phase cell cycle arrest, production of reactive oxygen species, and apoptotic cell death.[11]

This compound and Related Taxinines:

Direct experimental data on the cytotoxicity of this compound is scarce in publicly available literature. However, studies on other taxinines provide some insights. For example, taxinine isolated from Taxus mairei has shown anticancer activity against A549 (lung), B16 (melanoma), and BEL7402 (liver) tumor cells.[4] Another taxane, 2-Deacetoxytaxinine B, has been identified as a potent antiplatelet agent.[8] These findings suggest that the taxinine scaffold, and by extension this compound, may possess intrinsic biological activities that warrant further investigation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparison of these precursors.

Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III

This protocol outlines a general procedure for the semi-synthesis of docetaxel. Specific reaction conditions and reagents may vary based on patented and proprietary methods.

Workflow for Docetaxel Synthesis

Docetaxel Synthesis Workflow cluster_0 Step 1: Protection of Hydroxyl Groups cluster_1 Step 2: Side Chain Attachment cluster_2 Step 3: Deprotection DAB 10-Deacetylbaccatin III Protected_DAB C7, C10-diprotected 10-DAB III DAB->Protected_DAB  Protecting agent (e.g., Cbz-Cl) Protected_DAB2 C7, C10-diprotected 10-DAB III Intermediate Protected Docetaxel Intermediate Protected_DAB2->Intermediate Side_Chain Protected β-lactam side chain Side_Chain->Intermediate  Coupling Agent Intermediate2 Protected Docetaxel Intermediate Docetaxel Docetaxel Intermediate2->Docetaxel  Deprotection Agents

Caption: A simplified workflow for the semi-synthesis of docetaxel from 10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Protecting agent (e.g., benzyl chloroformate)

  • Protected β-lactam side chain (e.g., (3R,4S)-1-tert-butoxycarbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one)

  • Coupling agent (e.g., DCC, DMAP)

  • Deprotection agents (e.g., H2/Pd-C, acid)

  • Anhydrous solvents (e.g., THF, toluene)

  • Chromatography supplies

Procedure:

  • Protection of Hydroxyl Groups: Dissolve 10-DAB III in an anhydrous solvent like THF under an inert atmosphere. Cool the solution and add a protecting agent (e.g., benzyl chloroformate) to selectively protect the hydroxyl groups at the C7 and C10 positions.[9][12][13]

  • Side Chain Attachment (Esterification): The protected 10-DAB III is then reacted with a suitably protected β-lactam side chain in the presence of a coupling agent. This reaction forms the ester linkage at the C13 position.[9][12]

  • Deprotection: The protecting groups on the taxane core and the side chain are removed in a stepwise or one-pot manner using appropriate deprotection reagents to yield docetaxel.[9][12]

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity docetaxel.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

Tubulin Polymerization Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Tubulin Prepare Tubulin Solution Mix Mix Tubulin and Compound in wells Tubulin->Mix Compound Prepare Test Compound Dilutions Compound->Mix Plate Pre-warm 96-well plate to 37°C Incubate Incubate at 37°C Plate->Incubate Mix->Incubate Read Measure Absorbance/Fluorescence over time Incubate->Read Analyze Analyze Polymerization kinetics Read->Analyze

Caption: A general workflow for conducting an in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., paclitaxel)

  • Negative control (e.g., colchicine)

  • 96-well microplate (black or clear, depending on detection method)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Thaw tubulin and GTP on ice. Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. Pre-warm the 96-well plate to 37°C.[14][15][16]

  • Reaction Initiation: In each well of the pre-warmed plate, add the tubulin solution and the test compound or control. The final reaction mixture should contain tubulin (typically 2-4 mg/mL) and GTP (typically 1 mM).[14][17]

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) at regular intervals for a set period (e.g., 60 minutes).[15][16][18]

  • Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Measurement Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add test compound dilutions Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read Measure Absorbance at 570 nm Add_Solubilizer->Read

Caption: A step-by-step workflow for performing an MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[19][20]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway

Docetaxel's Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Docetaxel exerts its anticancer effect primarily by targeting microtubules, essential components of the cell's cytoskeleton.

Docetaxel Mechanism of Action cluster_0 Cellular Level cluster_1 Consequences Docetaxel Docetaxel Microtubule Microtubule Docetaxel->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Blocked by Docetaxel) Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Disruption Mitotic Spindle Disruption Mitotic_Spindle->Disruption Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Stabilization->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action, leading from microtubule stabilization to apoptosis.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Conclusion

This guide provides a comparative overview of this compound and 10-deacetylbaccatin III as potential precursors in drug development. 10-deacetylbaccatin III is a well-established, commercially viable precursor for the semi-synthesis of docetaxel, a clinically crucial anticancer drug. In contrast, this compound represents a largely unexplored taxane with potential for the synthesis of novel compounds, hinted at by the biological activities of related taxinines.

For researchers, the choice between these precursors depends on the research goals. For projects focused on the development of docetaxel analogs or leveraging a well-understood synthetic platform, 10-deacetylbaccatin III is the clear choice. For exploratory research aimed at discovering novel anticancer agents with potentially different mechanisms of action or improved pharmacological profiles, the taxinine skeleton of this compound presents an intriguing, albeit more challenging, starting point. Further investigation into the biological activities and synthetic utility of this compound is warranted to fully assess its potential in the landscape of cancer drug discovery.

References

Comparative Efficacy of 7-Deacetoxytaxinine J in Preclinical Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vivo anticancer effects of 7-Deacetoxytaxinine J compared with established taxanes, Paclitaxel and Docetaxel, in relevant breast cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Introduction

This compound is a naturally occurring taxane derivative that has demonstrated promising anticancer properties. This guide provides a comparative analysis of its in vivo efficacy against two widely used chemotherapeutic agents in the same class, Paclitaxel and Docetaxel. The data presented is derived from preclinical studies in rodent models of breast cancer, offering a basis for evaluating its potential as a therapeutic agent.

In Vivo Efficacy Comparison

The in vivo anticancer effects of this compound, Paclitaxel, and Docetaxel have been evaluated in various preclinical breast cancer models. A direct comparison is facilitated by studies utilizing the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats, a well-established model for studying hormone-dependent breast cancer.

Table 1: Comparison of In Vivo Anticancer Efficacy

CompoundAnimal ModelCancer ModelDosing RegimenKey Findings
This compound Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg, oral, daily for 30 daysSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05).[1]
Paclitaxel Female Sprague-Dawley ratsDMBA-induced mammary carcinoma-Increased expression of βIII-tubulin, a marker associated with taxane resistance, was observed after treatment.
Docetaxel Nude miceMDA-MB-231 human breast cancer xenograft10 mg/kg, intraperitoneal, on day 1 and day 22Significant suppression of tumor growth.
Docetaxel Nude miceBT-20 human breast cancer xenograft15.28 mg/kg (in combination)Effectively suppressed tumor growth.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of in vivo studies.

This compound in DMBA-Induced Mammary Tumor Model
  • Animal Model: Virgin female Sprague Dawley rats.

  • Tumor Induction: Mammary tumors were induced using 7,12-dimethylbenz[a]anthracene (DMBA).

  • Treatment Group: Received 10 mg/kg body weight of this compound orally, daily for 30 days.[1]

  • Control Group: Received the vehicle orally.

  • Endpoint: The effect on mammary tumor regression was evaluated and compared between the treated and control groups. Statistical significance was set at p<0.05.[1]

Paclitaxel in DMBA-Induced Mammary Carcinoma Model
  • Animal Model: Female Sprague-Dawley rats.

  • Tumor Induction: Mammary carcinogenesis was induced by DMBA.

  • Treatment Groups: Animals were divided into a treatment group receiving Paclitaxel and an untreated control group.

  • Analysis: Protein expression of βIII-tubulin, carbonic anhydrase IX, and survivin in tumor tissue was determined using immunohistochemistry.

Docetaxel in MDA-MB-231 Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Implantation: MDA-MB-231 human breast cancer cells were xenografted into the mice.

  • Treatment Groups: Mice were treated with either vehicle, Docetaxel (10 mg/kg i.p.), or a combination therapy. The treatment was administered on day 1 and day 22.

  • Endpoints: Tumor growth was monitored, and average tumor weight was measured at the end of the experiment.

Signaling Pathways and Mechanism of Action

Taxanes, including this compound, Paclitaxel, and Docetaxel, share a primary mechanism of action involving the stabilization of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.

Taxane_Mechanism_of_Action General Mechanism of Action for Taxanes Taxane Taxane (e.g., this compound, Paclitaxel, Docetaxel) Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition

Caption: General mechanism of action for taxane compounds.

While the broad mechanism is conserved, specific taxanes can exhibit differential effects on downstream signaling pathways. For instance, studies on Docetaxel have indicated its ability to inhibit the phosphorylation of EGFR and AKT in triple-negative breast cancer cells. The precise signaling cascades modulated by this compound that contribute to its anticancer activity are still under investigation and represent an important area for future research.

Experimental_Workflow_In_Vivo_Study General Workflow for In Vivo Anticancer Drug Evaluation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rats, Nude Mice) TumorInduction Tumor Induction/Implantation (e.g., DMBA, Xenograft) AnimalModel->TumorInduction Grouping Randomize into Groups (Treatment vs. Control) TumorInduction->Grouping DrugAdmin Administer Drug (Define Dose, Route, Schedule) Grouping->DrugAdmin Monitoring Monitor Tumor Growth & Animal Health DrugAdmin->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Weight) Monitoring->Endpoint Histo Histopathological Analysis Endpoint->Histo MolBio Molecular Biology Analysis (e.g., Western Blot, IHC) Endpoint->MolBio Stats Statistical Analysis Endpoint->Stats

References

Safety Operating Guide

Proper Disposal of 7-Deacetoxytaxinine J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 7-Deacetoxytaxinine J as a cytotoxic compound. All waste materials, including contaminated personal protective equipment (PPE) and empty containers, must be segregated into clearly labeled cytotoxic waste streams for high-temperature incineration.

This document provides essential safety and logistical information for the proper disposal of this compound, a taxane diterpenoid utilized in scientific research. Due to its cytotoxic potential, stringent disposal protocols are necessary to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Hazard and Exposure Summary

Hazard Classification & Handling Recommendations
Primary Hazard
Cytotoxicity: Assumed to be toxic to cells, potentially interfering with cell division.
Personal Protective Equipment (PPE)
Gloves: Nitrile or other chemical-resistant gloves are mandatory. Double-gloving is recommended.
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form to prevent inhalation.
Waste Segregation & Disposal
Waste Stream: All materials contaminated with this compound must be disposed of as cytotoxic waste.
Container Type: Use designated, leak-proof, and puncture-resistant containers, often color-coded purple or yellow, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste".[1][2]
Final Disposal Method: High-temperature incineration is the required method of disposal for cytotoxic waste.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of materials contaminated with this compound.

1. Waste Segregation at the Source:

  • Immediately upon generation, segregate all waste contaminated with this compound from other laboratory waste streams.

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Empty vials and containers. According to federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 3% by weight of the container's capacity remains.[5][6] However, due to the cytotoxic nature of this compound, it is best practice to treat all containers as cytotoxic waste.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Pipette tips, weighing papers, and other contaminated consumables.

    • Spill cleanup materials.

2. Packaging of Cytotoxic Waste:

  • Solid Waste:

    • Place all solid waste, including contaminated PPE and consumables, into a designated, sealable, and clearly labeled cytotoxic waste bag (typically purple or yellow).[1]

    • Once the bag is three-quarters full, securely seal it to prevent any leakage.[3]

    • Place the sealed bag into a secondary, rigid, puncture-resistant cytotoxic waste container.[2][7]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Ensure the container is clearly labeled with "Cytotoxic Liquid Waste" and a full list of its chemical constituents.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Sharps Waste:

    • All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[2][7]

3. Labeling and Storage:

  • Ensure all waste containers are clearly and accurately labeled as "Cytotoxic Waste" with the universal symbol for cytotoxic materials.

  • Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked as a hazardous waste accumulation site.

4. Waste Collection and Final Disposal:

  • Arrange for the collection of cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of cytotoxic waste in general trash, biohazard bags (unless also a biohazard and treated accordingly), or down the drain.[2]

  • The only acceptable final disposal method for cytotoxic waste is high-temperature incineration.[3][4]

Experimental Workflow for Disposal

cluster_generation Waste Generation Point cluster_segregation Segregation & Primary Containment cluster_secondary Secondary Containment & Labeling cluster_disposal Final Disposal Pathway A Solid Waste (PPE, Consumables) D Sealable Cytotoxic Bag (Purple/Yellow) A->D B Liquid Waste (Solutions) E Leak-Proof Liquid Waste Container B->E C Sharps Waste (Needles, etc.) F Puncture-Proof Sharps Container C->F G Rigid, Labeled Cytotoxic Container D->G E->G F->G H Secure Storage Area G->H I Licensed Waste Hauler H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance based on best practices for handling cytotoxic compounds. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of the potent taxoid compound, 7-Deacetoxytaxinine J, are critical for ensuring a secure laboratory environment. This guide provides immediate, operational, and procedural direction for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental when working with this compound. The following table summarizes the recommended PPE for various handling scenarios. It is crucial to use PPE made of proven resistant materials.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978).Prevents skin contact, which is a primary route of exposure.[1][2] Double-gloving provides an additional barrier.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects the body from contamination via splashes or spills.[1]
Eye & Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols, which can cause eye irritation or absorption.[3][4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when there is a risk of generating aerosols or dust.[1][3]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow diagram illustrates the key steps for safe handling within a designated containment area, such as a Class II Biosafety Cabinet (BSC) or a glove box.[1]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., BSC) A->B C Verify emergency equipment is accessible B->C D Carefully weigh and prepare compound C->D Proceed to handling E Perform experimental procedures D->E F Decontaminate all surfaces and equipment E->F Proceed to cleanup G Segregate and label all waste F->G H Doff PPE in the correct order G->H I Dispose of waste according to hazardous waste protocols H->I

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Hierarchy of Controls: A Layered Approach to Safety

To effectively manage the risks associated with this compound, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This framework prioritizes the most effective control measures.

Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: This diagram illustrates the hierarchy of controls, prioritizing the most effective safety measures for handling hazardous compounds.

Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound, including unused compounds, contaminated labware, and used PPE, must be treated as hazardous waste.

Key Disposal Steps:

  • Segregation: All contaminated waste must be collected in designated, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.

By implementing these comprehensive safety and logistical protocols, research institutions can build a strong foundation of trust and ensure the well-being of their personnel while advancing critical drug development research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deacetoxytaxinine J
Reactant of Route 2
Reactant of Route 2
7-Deacetoxytaxinine J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.